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  • Product: Vitamin D2 SO2 Adduct
  • CAS: 87680-65-7

Core Science & Biosynthesis

Foundational

Mechanism of Vitamin D2 Sulfur Dioxide Adduct Formation: A Technical Guide for Advanced Secosteroid Synthesis

Executive Summary The semi-synthesis of advanced Vitamin D analogs (e.g., Calcipotriol, Paricalcitol, and Calcitriol) heavily relies on the structural degradation and subsequent modification of the ergocalciferol (Vitami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The semi-synthesis of advanced Vitamin D analogs (e.g., Calcipotriol, Paricalcitol, and Calcitriol) heavily relies on the structural degradation and subsequent modification of the ergocalciferol (Vitamin D2) side chain. However, the conjugated 5,10(19),7-triene system of secosteroids is highly labile, susceptible to rapid oxidation, electrophilic attack, and photochemical isomerization.

To selectively modify the C22-C23 alkene without destroying the A-ring/triene core, synthetic chemists employ a reversible cheletropic cycloaddition using sulfur dioxide ( SO2​ ). This whitepaper provides an in-depth mechanistic analysis of the SO2​ adduct formation, detailing the orbital symmetry governing the reaction, the causality behind protocol design, and the step-by-step methodologies required to execute this critical protection-deprotection strategy .

Mechanistic Principles of Cheletropic Protection

The Vulnerability of the Triene System

Vitamin D2 contains a highly electron-rich, conjugated triene system spanning C10(19), C5-C6, and C7-C8. During oxidative cleavage of the C22-C23 side-chain double bond (typically via ozonolysis), the triene system acts as a competing nucleophile. Without protection, ozone will indiscriminately attack the triene, leading to catastrophic fragmentation of the secosteroid core.

The [4+1] Cheletropic Cycloaddition

The reaction between Vitamin D2 and SO2​ is a classic thermally allowed [4+1] cheletropic cycloaddition. According to Woodward-Hoffmann rules, the concerted addition of SO2​ (acting as the dienophile via its LUMO) to the diene (HOMO) proceeds via a suprafacial pathway.

Regioselectivity is strictly governed by orbital coefficients and steric hindrance. The SO2​ molecule selectively bridges the exocyclic C19 methylene and the C6 methine, reacting with the s-cis diene subsystem (C19=C10-C5=C6). This addition shifts the double bond to the C5(10) position, forming a 5-membered sulfolene heterocycle. The resulting adduct is a mixture of C-6 epimers, primarily the (6R)-epimer: (7E)-(3S,6R)-6,19-epithio-9,10-seco-5(10),7,22-ergostatrien-3-ol S,S-dioxide .

By sequestering the diene into a sulfolene ring, the electron density of the core is drastically reduced, leaving the C22-C23 alkene as the most electron-rich and sterically accessible site for subsequent electrophilic attack .

Mechanism Diene C19=C10-C5=C6 Diene (s-cis conformation) TS Concerted Transition State (Suprafacial Addition) Diene->TS SO2 SO2 (LUMO) SO2->TS Product 6,19-epithio-9,10-seco-5(10),7,22- ergostatrien-3-ol S,S-dioxide TS->Product Δ (-10°C to RT) Product->Diene Δ (>80°C) Retro-cheletropic

Fig 1: Orbital symmetry-driven mechanism of the reversible [4+1] cheletropic cycloaddition.

Experimental Methodology & Self-Validating Protocols

The following protocols represent a self-validating system. Each step includes visual or analytical feedback loops to ensure reaction fidelity, preventing the propagation of errors through the multi-step synthesis.

Protocol 1: Synthesis of the 6,19- SO2​ Adduct

Causality: SO2​ is a gas at room temperature. Condensing it at -78 °C ensures a massive stoichiometric excess, driving the equilibrium of the cheletropic addition toward the product.

  • Apparatus Setup: Equip a 2-L, three-neck, round-bottom flask with a dry ice condenser, low-temperature thermocouple, pressure-equalizing addition funnel, and mechanical stirrer.

  • SO2​ Condensation: Chill the flask to -78 °C and condense approximately 300 mL of anhydrous SO2​ gas into the vessel.

  • Substrate Addition: Dissolve 0.5 mol of Ergocalciferol (Vitamin D2) in 500 mL of anhydrous methylene chloride ( CH2​Cl2​ ). Add this solution in one portion to the liquid SO2​ .

  • Thermal Maturation: Allow the reaction to gradually warm to -10 °C over 3 hours.

    • Self-Validation: The initial bright-yellow solution will progressively turn deep red/pink, indicating the successful formation of the sulfolene adduct .

  • Isolation: Remove the remaining SO2​ and solvent under reduced pressure. The adduct is isolated as a crude, pink foam and must be stored below 5 °C to prevent premature retro-cheletropic extrusion.

Protocol 2: Selective Ozonolysis of the C22-C23 Alkene

Causality: Ozonolysis in pure non-participating solvents forms highly explosive 1,2,4-trioxolanes (ozonides). Using a protic co-solvent (Methanol) intercepts the Criegee carbonyl oxide intermediate, forming a stable methoxyhydroperoxide that is easily and safely reduced .

  • Solvent System: Dissolve the crude SO2​ adduct in a 3:1 mixture of CH2​Cl2​ and Methanol.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Dosing: Bubble an O3​/O2​ stream through the solution.

    • Self-Validation: Continue dosing until a faint blue tint persists in the solution, confirming the complete consumption of the C22-C23 alkene and saturation of ozone.

  • Reduction: Purge excess ozone with argon. Add solid sodium borohydride ( NaBH4​ ) in portions. Allow to warm to room temperature to yield the Lythgoe-Inhoffen diol SO2​ adduct.

Protocol 3: Retro-Cheletropic Extrusion (Deprotection)

Causality: Thermal extrusion of SO2​ requires temperatures >80 °C. However, trace amounts of extruded sulfurous acid can catalyze the irreversible isomerization of the desired (5Z,7E)-triene into the inactive (5E,7E)-isomer (tachysterol analog). The addition of a mild base ( NaHCO3​ ) neutralizes these acidic species, preserving stereochemical integrity .

  • Preparation: Dissolve the side-chain modified SO2​ adduct in absolute ethanol.

  • Buffering: Add 2.0 equivalents of solid sodium bicarbonate ( NaHCO3​ ).

  • Thermal Extrusion: Heat the suspension to reflux (approx. 80-85 °C) for 2 to 4 hours.

    • Self-Validation: Monitor via UV-Vis spectroscopy. The disappearance of end-absorption (<220 nm) and the restoration of the strong, characteristic λmax​ at 265 nm confirms the successful regeneration of the conjugated triene.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate in vacuo.

Pathway VitD Vitamin D2 (Ergocalciferol) Adduct 6,19-SO2 Adduct (Protected Triene) VitD->Adduct Cheletropic Cycloaddition (-10°C) SO2 Sulfur Dioxide (SO2) SO2->Adduct Modified Side-Chain Modified SO2 Adduct Adduct->Modified Ozonolysis & Side-Chain Coupling Analog Vitamin D Analog (e.g., Calcitriol) Modified->Analog Thermal Extrusion (Retro-Cheletropic) + NaHCO3, Heat

Fig 2: Logical workflow of triene protection via cheletropic SO2 adduction and extrusion.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control during the synthesis of secosteroid APIs, the following quantitative parameters and analytical markers should be referenced. The data summarizes the physical and spectroscopic shifts observed during the transition from Ergocalciferol to the SO2​ adduct.

ParameterValue / Description
IUPAC Nomenclature (7E)-(3S,6R)-6,19-epithio-9,10-seco-5(10),7,22-ergostatrien-3-ol S,S-dioxide
PubChem CID 9547237
Molecular Formula C28​H44​O3​S
Molecular Weight 460.7 g/mol
Typical Adduction Yield Quantitative (>95% conversion)
Typical Extrusion Yield 85% – 92% (dependent on side-chain sterics)
UV Absorbance Shift 265 nm (Triene) End absorption < 220 nm (Adduct)
Key NMR Marker (Adduct) Disappearance of exocyclic C19 methylene protons ( δ 4.8-5.1 ppm)
Thermal Stability Labile above 40 °C; recommended storage at -20 °C

References

  • Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs ChemRxiv (2021) URL:[Link]

  • (7E)-(3S,6R)-6,19-epithio-9,10-seco-5(10),7,22-ergostatrien-3-ol S,S-dioxide National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • An Ozonolysis−Reduction Sequence for the Synthesis of Pharmaceutical Intermediates in Microstructured Devices Organic Process Research & Development (ACS, 2009) URL:[Link]

  • A Stereospecific Synthesis of 24(S)-Hydroxyvitamin D2, a Prodrug for 1α,24(S)-Dihydroxyvitamin D2 Organic Process Research & Development (ACS, 2002) URL:[Link]

Exploratory

Crystallographic Profiling and Synthetic Utilization of the Vitamin D2 Sulfur Dioxide Adduct: A Technical Guide

Introduction Vitamin D2 (ergocalciferol) and its active metabolites are critical in regulating calcium homeostasis and exhibiting potent antiproliferative properties in various cancer cell lines 1[1]. In drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vitamin D2 (ergocalciferol) and its active metabolites are critical in regulating calcium homeostasis and exhibiting potent antiproliferative properties in various cancer cell lines 1[1]. In drug development, modifying the C-17 side chain of vitamin D2 is a primary strategy for synthesizing low-calcemic, highly active analogs (e.g., calcipotriol, doxercalciferol) 2[2]. However, the conjugated triene system (C5-C6-C7-C8) is highly susceptible to oxidation, isomerization, and degradation during harsh synthetic steps like ozonolysis[3].

To circumvent this, chemists employ a reversible cheletropic protection strategy using sulfur dioxide (SO₂). This guide explores the crystallographic characteristics, mechanistic causality, and validated experimental protocols for the vitamin D2 SO₂ adduct.

Causality and Mechanism of Cheletropic Protection

The reaction between the cis-diene moiety of vitamin D2 and SO₂ is a classic suprafacial[4+2] cheletropic cycloaddition.

  • Why SO₂? SO₂ acts as a potent dienophile at low temperatures (−78 °C), forming a stable cyclic sulfone (SO₂ adduct) 4[4]. This effectively masks the sensitive triene system, allowing aggressive transformations (like the oxidative cleavage of the C22-C23 double bond via ozonolysis) to occur exclusively at the side chain[5].

  • Stereochemical Outcome: The addition yields a mixture of C-6 and C-19 epimeric adducts (typically the 6S and 6R diastereomers)[6]. Because the subsequent thermal desulfonylation (extrusion of SO₂) is a stereospecific retro-cheletropic process, the original triene geometry is flawlessly restored upon heating in the presence of a weak base (e.g., NaHCO₃), preventing the formation of unwanted trans-vitamin D isomers[2].

Mechanism N1 Cis-Diene System (C5-C6-C7-C8) N2 Liquid SO2 (-78 °C) Suprafacial [4+2] Cycloaddition N1->N2 N3 C-6/C-19 Epimeric Adducts (Thermodynamic Sink) N2->N3 N4 Thermal Extrusion (Base, Heat) Retro-Cheletropic Reaction N3->N4 N5 Restored Triene System N4->N5

Caption: Cheletropic [4+2] cycloaddition and thermal extrusion of sulfur dioxide.

Crystallographic Data and Structural Conformation

X-ray crystallographic studies of vitamin D-SO₂ adducts (and their silylated derivatives) provide critical insights into their 3D conformation, which dictates their reactivity. According to crystallographic analyses of 1,25-dihydroxyergocalciferol analogs and their precursors, the introduction of the SO₂ bridge forces the A-ring into a rigid chair conformation 1[1].

Table 1: Representative Crystallographic Data for Vitamin D-SO₂ Adduct Epimers
Crystallographic ParameterValue / Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (typical for chiral steroidal adducts)
Molecules per Unit Cell (Z) 4
A-Ring Conformation Chair (equatorial or axial OH depending on epimer)
S-O Bond Lengths ~1.43 Å (characteristic of cyclic sulfones)
C-S Bond Lengths ~1.80 Å
Stereocenters Formed C-6 (R/S epimeric mixture)

Note: Exact unit cell dimensions (a, b, c) vary based on the specific C-3 protecting group (e.g., TBDMS vs. unprotected hydroxyl) and crystallization solvent.

Experimental Protocol: Synthesis and Isolation of the Vitamin D2 SO₂ Adduct

Trustworthiness & Self-Validation: This protocol incorporates built-in validation steps (TLC and low-temperature monitoring) to ensure the diene is fully protected before proceeding to downstream oxidations 4[4].

Materials:
  • Ergocalciferol (Vitamin D2): 0.5 mol (approx. 198 g)

  • Liquid Sulfur Dioxide (SO₂): ~300 mL

  • Dichloromethane (CH₂Cl₂): 500 mL

  • Hexanes (for crystallization)

Step-by-Step Methodology:
  • Apparatus Setup: Equip a 2-L, three-neck, round-bottom flask with a dry ice condenser, a low-temperature thermocouple, a pressure-equalizing addition funnel, and a mechanical stirrer.

  • SO₂ Condensation: Cool the flask to −78 °C using a dry ice/acetone bath. Condense approximately 300 mL of SO₂ gas into the flask. Causality: Low temperature is critical to favor the thermodynamic formation of the adduct and prevent premature extrusion of SO₂[4].

  • Reagent Addition: Dissolve 198 g of ergocalciferol in 500 mL of anhydrous CH₂Cl₂. Add this solution in one continuous portion to the condensed SO₂ while stirring vigorously[4].

  • Reaction Monitoring: The mixture will initially turn bright yellow and progressively darken to a red color. Stir the reaction at −78 °C for 1–2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly UV-active vitamin D2 spot indicates complete conversion to the more polar, UV-inactive SO₂ adduct.

  • Solvent Removal: Carefully remove the cooling bath and allow the unreacted SO₂ and CH₂Cl₂ to evaporate under a steady stream of nitrogen in a well-ventilated fume hood[7].

  • Crystallization: Dissolve the resulting crude yellow foam in minimal warm hexanes and allow it to cool slowly to room temperature, then to 4 °C[4].

  • Isolation: Filter the white crystalline solid. This yields the C-6/C-19 epimeric mixture of the vitamin D2 SO₂ adduct. (Expected yield: ~80-85%).

Downstream Applications in Drug Development

Once protected, the C-3 hydroxyl is typically silylated (e.g., using TBDMS-Cl) 2[2]. The C22-C23 double bond is then cleaved via ozonolysis, followed by direct reduction with sodium borohydride (NaBH₄) to yield a C-22 alcohol intermediate[6]. This alcohol serves as the universal branching point for synthesizing side-chain modified analogs. Finally, the SO₂ group is extruded by heating the molecule, regenerating the biologically active triene[5].

G A Vitamin D2 (Ergocalciferol) B SO2 Addition (Cheletropic Reaction) A->B C Vitamin D2-SO2 Adduct (Protected Triene) B->C D Ozonolysis & Reduction (Side-chain Cleavage) C->D E C-22 Alcohol Intermediate D->E F Thermal Desulfonylation (Extrusion of SO2) E->F G Modified Vitamin D Analog F->G

Caption: Synthetic workflow for Vitamin D2 side-chain modification via SO2 adduct protection.

References

  • Pietraszek A., Malinska M., Chodynski M., et al. "Synthesis and crystallographic study of 1,25-dihydroxyergocalciferol analogs." Steroids, 2013. 1

  • "Synthesis of Low Abundant Vitamin D Metabolites and Assaying Their Distribution in Human Serum..." IntechOpen, 2017. 2

  • "A Stereospecific Synthesis of 24(S)-Hydroxyvitamin D2, a Prodrug for 1α,24(S)-Dihydroxyvitamin D2." ACS Publications, 2002.4

Sources

Foundational

The Role of SO₂ Adducts in Vitamin D Synthesis Pathways: A Technical Guide to Triene Protection and Functionalization

Executive Summary The synthesis of active vitamin D metabolites—such as calcitriol, alfacalcidol, and paricalcitol—presents a formidable challenge in drug development. The defining structural motif of the secosteroid ske...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of active vitamin D metabolites—such as calcitriol, alfacalcidol, and paricalcitol—presents a formidable challenge in drug development. The defining structural motif of the secosteroid skeleton is its conjugated 5,7,10(19)-triene system. This extended π-system is highly susceptible to unwanted Diels-Alder dimerizations, photo-isomerization, and oxidative degradation under the harsh conditions required for structural modifications[1],[2].

To bypass these bottlenecks, synthetic chemists employ a transient protection strategy utilizing sulfur dioxide (SO₂). By exploiting a reversible cheletropic cycloaddition, SO₂ masks the reactive diene, allowing for aggressive modifications (e.g., side-chain ozonolysis, allylic oxidation) elsewhere on the molecule[3]. This whitepaper details the mechanistic principles, strategic applications, and self-validating experimental workflows of SO₂ adducts in secosteroid API synthesis.

Mechanistic Grounding: The Cheletropic Reaction

The utility of the SO₂ adduct is rooted in its precise, thermally controlled reversibility. When a vitamin D derivative is exposed to liquid SO₂, a[4+1] cheletropic cycloaddition occurs across the 6,19-diene portion of the molecule, yielding a crystalline 6,19-sulfolene adduct[4],[5].

This transformation effectively isolates the remaining double bonds, rendering the core skeleton inert to reagents like ozone[3]. Once the necessary chemical modifications are complete, the triene is regenerated via a retro-cheletropic reaction (thermal extrusion).

Crucially, the thermal extrusion of SO₂ from the adduct is not entirely stereoretentive with respect to the starting material. The concerted, disrotatory elimination thermodynamically and orbitally favors the formation of the (5E,7E)-isomer (trans-vitamin D) rather than the original (5Z,7E)-isomer (cis-vitamin D)[3],[6]. This trans-geometry is highly advantageous, as it is the required conformation for subsequent regio- and stereoselective 1α-hydroxylation[6].

SO2_Cycle VitD Vitamin D (5Z,7E-triene) SO2Add SO2 Addition (-10°C, CH2Cl2) VitD->SO2Add Adduct 6,19-Sulfur Dioxide Adduct (Protected Diene) SO2Add->Adduct Cheletropic Reaction Mod Chemical Modifications (e.g., Ozonolysis, SeO2) Adduct->Mod ModAdduct Modified SO2 Adduct Mod->ModAdduct Extrusion Thermal Extrusion (90°C, NaHCO3, DMF) ModAdduct->Extrusion TransVitD Modified trans-Vitamin D (5E,7E-triene) Extrusion->TransVitD Retro-Cheletropic Elimination

Cheletropic protection and thermal extrusion cycle of the vitamin D triene system.

Strategic Applications in API Synthesis

Ozonolysis Protection (Side-Chain Cleavage)

In the semi-synthesis of calcitriol from bulk vitamin D₂, the C-22 double bond must be cleaved to install the required side chain. Direct ozonolysis would instantaneously destroy the A-ring triene. By converting vitamin D₂ to its SO₂ adduct, the triene is protected, allowing selective ozonolysis of the side chain to yield a critical "hub intermediate"[1],[3].

Direct 1α-Hydroxylation

The direct introduction of a hydroxyl group at the 1α-position is notoriously difficult due to steric hindrance and competing side reactions. Because the SO₂ extrusion process naturally yields the 5,6-trans-vitamin D isomer, this intermediate can undergo highly selective allylic oxidation at C-1 when treated with selenium dioxide (SeO₂) and N-methylmorpholine N-oxide (NMO)[3],[6]. This specific pathway is utilized in the synthesis of 1α-hydroxyvitamin D₅ and 24,24-difluoro-1α,25-dihydroxyvitamin D₃[7],[6].

Calcitriol_Workflow Start Vitamin D2 (Bulk) Step1 1. SO2 Adduction & TBS Protection Start->Step1 Step2 2. Ozonolysis (Side-chain cleavage) Step1->Step2 Hub Hub Intermediate (SO2-protected) Step2->Hub Step3 3. SO2 Extrusion (Refluxing Alcohol) Hub->Step3 Step4 4. 1α-Hydroxylation (SeO2/NMO) Step3->Step4 Step5 5. Side-chain Installation (Grignard) Step4->Step5 End Calcitriol (1α,25-dihydroxyvitamin D3) Step5->End

Semi-synthetic workflow for Calcitriol utilizing an SO2-protected hub intermediate.

Quantitative Data & Yield Analysis

The efficiency of the SO₂ protection/deprotection strategy is highly dependent on the thermal parameters used during extrusion. The table below summarizes the conditions and yields across various synthetic targets.

Target CompoundStarting MaterialProtection ConditionsExtrusion ConditionsExtrusion YieldRef
Calcitriol Vitamin D₂SO₂, CH₂Cl₂, -10°CRefluxing EtOH, NaHCO₃>85%[3]
1α-Hydroxyvitamin D₅ cis-Vitamin D₅SO₂, CH₂Cl₂Thermal, NaHCO₃48% (Overall to 1α-OH)[7]
24,24-Difluoro-D₃ Vitamin D₅SO₂, CH₂Cl₂90°C, DMF, NaHCO₃80%[6]
Alfacalcidol 7-DehydrocholesterolSO₂ (200g scale)ThermalHigh (Industrial Scale)[2]

Experimental Methodologies: Self-Validating Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not only list steps but explain the causality behind the chemistry and incorporate self-validating checks to ensure process integrity.

Protocol 1: Synthesis of the 6,19-Sulfur Dioxide Adduct

Objective: Reversibly mask the 5,7,10(19)-triene to prevent oxidative cleavage.

  • Preparation : Dissolve the secosteroid starting material (e.g., Vitamin D₂) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Temperature Control : Cool the reaction vessel to -10°C.

    • Causality: The cheletropic addition of SO₂ is exothermic. Low temperatures prevent unwanted side reactions, limit thermal degradation of the starting material, and push the thermodynamic equilibrium toward the adduct[3].

  • Adduction : Condense excess SO₂ gas into the reaction mixture. Stir for 1.25 hours[3].

  • Isolation : Remove the solvent and excess SO₂ under reduced pressure to yield the crystalline adduct.

  • Self-Validation : Analyze the product via Thin-Layer Chromatography (TLC). The loss of the extended π-system drastically alters the molecule's polarity, resulting in a significantly more polar spot compared to the starting triene. UV-Vis spectroscopy will confirm the disappearance of the characteristic 265 nm triene absorption band.

Protocol 2: Thermal Extrusion of SO₂ (Retro-Cheletropic Reaction)

Objective: Regenerate the triene system as the (5E,7E)-trans isomer.

  • Preparation : Dissolve the modified SO₂ adduct in a high-boiling polar solvent, such as dimethylformamide (DMF) or ethanol[3],[6].

  • Acid Scavenging : Add an excess of sodium bicarbonate (NaHCO₃) to the solution[3],[6].

    • Causality: The thermal extrusion of SO₂ generates localized acidic microenvironments. Because the newly regenerated triene is highly sensitive to acid-catalyzed isomerization (which would irreversibly form inactive isotachysterol derivatives), NaHCO₃ acts as an essential acid scavenger to protect the structural integrity of the product[3],[6].

  • Extrusion : Heat the mixture to 90°C (or reflux) for 2–4 hours[6].

    • Causality: The retro-cheletropic reaction requires a high activation energy to break the robust C-S bonds and expel the SO₂ gas.

  • Self-Validation : Monitor the reaction via UV-Vis spectroscopy. The successful extrusion and regeneration of the trans-triene chromophore is validated by the re-emergence of a strong absorption band at ~265 nm.

References

  • Development of Efficient Chemical Syntheses of Vitamin D Degradation Products - Anticancer Research. 1

  • Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol - ResearchGate. 3

  • Chemoprofiling and insilico prioritization of bioactive compounds from Laetiporus versisporus - Taylor & Francis. 4

  • (7E)-(3S,6R)-6,19-epithio-9,10-seco-5(10),7,22-ergostatrien-3-ol S,S-dioxide - PubChem. 5

  • Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation - ACS Publications. 7

  • An improved synthesis of 24,24-difluoro-1.ALPHA.,25-dihydroxyvitamin D3 from vitamin D2 - Scite.ai. 6

  • Industrial Applications of The DielsAlder Reaction - Scribd. 2

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of vitamin d2 so2 adduct

Application Note: Protocol for the Synthesis of the Vitamin D2 Sulfur Dioxide Adduct Target Audience: Researchers, process chemists, and drug development professionals. Applications: Synthesis of active Vitamin D analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of the Vitamin D2 Sulfur Dioxide Adduct

Target Audience: Researchers, process chemists, and drug development professionals. Applications: Synthesis of active Vitamin D analogs (e.g., calcitriol, doxercalciferol, 24-hydroxyvitamin D2).

Introduction & Mechanistic Rationale

The synthesis of biologically active Vitamin D metabolites often requires extensive modification of the C22–C23 double bond on the secosteroid side chain. However, Vitamin D2 (ergocalciferol) possesses a highly sensitive 5,7,10(19)-triene system that is susceptible to oxidation, photoisomerization, and unwanted cleavage during side-chain manipulation[1].

To overcome this, the triene system must be transiently protected. The most efficient and field-proven method is the cheletropic adduction of sulfur dioxide (SO₂). When Vitamin D2 is treated with liquid SO₂ at cryogenic temperatures, it undergoes a reversible, stereoselective [4π + 2π] cycloaddition[2]. This reaction selectively masks the cis-diene moiety, forming a mixture of C-6 and C-19 epimeric sulfolene adducts[3].

Causality in Experimental Design:

  • Cryogenic Conditions (-78 °C): SO₂ is a gas at room temperature (boiling point -10 °C). Condensing it at -78 °C ensures it acts as both a reactant and a co-solvent. The low temperature also controls the highly exothermic nature of the cheletropic cycloaddition, preventing degradation[2].

  • Immediate Silylation: The unprotected C-6/C-19 epimeric SO₂ adducts are thermally unstable and prone to premature SO₂ extrusion[2]. To stabilize the intermediate for downstream processes (such as ozonolysis), the C-3 hydroxyl group must be immediately protected, typically as a tert-butyldimethylsilyl (TBS) ether[3].

  • Thermal Extrusion: Following side-chain modification, the protective sulfolene ring is easily removed via thermal cheletropic extrusion (e.g., heating at 90 °C in ethanolic sodium bicarbonate) to regenerate the triene system, often yielding the 5,6-trans isomer which can be photochemically isomerized to the active cis form[4],[5].

Pathway Visualization

G A Vitamin D2 (Ergocalciferol) B SO2 Adducts (C-6/C-19 Epimers) A->B Liquid SO2 -78°C C TBS-Protected SO2 Adduct B->C TBSCl, Imidazole CH2Cl2 D Side-Chain Cleavage C->D Ozonolysis (O3)

Workflow for Vitamin D2 SO2 adduction and subsequent side-chain modification.

Experimental Protocol

Note: This protocol is adapted from validated process chemistry routes for the stereospecific synthesis of Vitamin D prodrugs[2].

Phase 1: Cheletropic Adduction of SO₂

Safety Warning: Sulfur dioxide is a highly toxic and corrosive gas. This procedure must be performed in a well-ventilated fume hood using appropriate gas scrubbing systems.

  • Equipment Setup: Equip a 2-L, three-neck, round-bottom flask with a dry ice condenser, a low-temperature thermocouple, a pressure-equalizing addition funnel, and a robust mechanical stirrer[2].

  • Gas Scrubbing: Attach the reaction flask to two sequential gas scrubber systems filled with 15 M aqueous sodium hydroxide (NaOH) solution to neutralize vaporized SO₂[3].

  • SO₂ Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 300 mL of sulfur dioxide gas into the flask[2].

  • Substrate Addition: Prepare a solution of ergocalciferol (198 g, 0.50 mol) in anhydrous methylene chloride (CH₂Cl₂, 500 mL). Add this solution in one portion to the liquid SO₂ while maintaining mechanical stirring[3].

  • Reaction Maturation: The mixture will initially appear bright yellow. Allow the reaction to gradually warm to -10 °C over a period of 3 hours. During this warming phase, the solution will progressively transition to a deep red color, indicating the formation of the charge-transfer complex and subsequent sulfolene adducts[2].

  • Concentration: Once the reaction is complete, remove the remaining SO₂ and CH₂Cl₂ solvent under reduced pressure. The Diels-Alder adduct will precipitate as a crude, pink foam[2]. Do not apply excessive heat during evaporation to prevent premature SO₂ extrusion.

Phase 2: In Situ C-3 Hydroxyl Protection (Silylation)
  • Reconstitution: Immediately dissolve the crude pink foam in fresh, anhydrous CH₂Cl₂ (700 mL)[3].

  • Cooling: Cool the solution in an ice bath to 5 °C with continuous stirring[2].

  • Base Addition: Add imidazole (44 g, 0.65 mol, 1.3 eq.). The solution will turn orange. Stir for 15 minutes to ensure complete dissolution and base saturation[2].

  • Silylation: Slowly add tert-butyldimethylsilyl chloride (TBSCl) (98 g, 0.65 mol, 1.3 eq.). The reaction will transition into a milky, yellow suspension[3].

  • Completion: Remove the ice bath and allow the suspension to gradually warm to room temperature. Stir for 17 hours under a nitrogen atmosphere to ensure quantitative protection[3].

  • Workup: Filter the reaction mixture through a Celite™ pad to remove precipitated imidazole hydrochloride salts. Wash the residue with additional CH₂Cl₂ (2 × 400 mL) and concentrate the filtrate in vacuo to yield the TBS-protected SO₂ adduct, ready for downstream ozonolysis[3].

Data Presentation & Process Parameters

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )AmountMolesEquivalentsFunction
Ergocalciferol (Vit D2) 396.65198.0 g0.501.0Substrate
Sulfur Dioxide (SO₂) 64.06~300 mL~6.80ExcessReactant / Co-solvent
Methylene Chloride 84.931200 mL--Primary Solvent
Imidazole 68.0844.0 g0.651.3Acid Scavenger / Catalyst
TBSCl 150.7398.0 g0.651.3Silylating Agent

Table 2: Reaction Monitoring and Visual Cues

Process PhaseTarget Temp.DurationExpected Visual Observation
SO₂ Condensation -78 °C~30 minAccumulation of colorless liquid
Substrate Addition -78 °C10 minFormation of a bright-yellow mixture
Adduct Formation -78 °C → -10 °C3 hoursProgressive color shift from yellow to red
Solvent Removal Ambient (Vacuum)VariableIsolation of a crude, pink foam
Silylation (TBSCl) 5 °C → 20 °C17 hoursOrange solution → Milky-yellow suspension

Sources

Application

Application Note: Thermal Extrusion of Sulfur Dioxide from Vitamin D2 Adducts

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The synthesis of active Vitamin D ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The synthesis of active Vitamin D analogs—such as calcitriol, doxercalciferol, and eldecalcitol (ED-71)—from abundant precursors like Vitamin D2 (ergocalciferol) requires aggressive chemical modifications, including 1α-hydroxylation and side-chain ozonolysis[1][2][3]. However, the characteristic (5Z,7E)-conjugated triene system of Vitamin D is highly vulnerable to oxidation, unwanted cycloadditions, and acid-catalyzed degradation[3].

To circumvent these vulnerabilities, process chemists employ a highly efficient protection-deprotection strategy: the reversible cheletropic addition of sulfur dioxide (SO₂). By converting the fragile triene into a robust 6,19-sulfolene adduct, the steroidal core can withstand harsh oxidative conditions[2][4]. Once the necessary modifications are complete, thermal extrusion of the SO₂ gas unmasks the triene, yielding the thermodynamically stable trans-Vitamin D (5E,7E-triene) intermediate, which is subsequently photoisomerized to the active drug[1][3].

Mechanistic Principles & Causality

The Forward Reaction: [4+1] Cheletropic Cycloaddition

Treatment of Vitamin D2 with liquid SO₂ at low temperatures (e.g., -10 °C) induces a [4+1] cheletropic cycloaddition[3][5]. This reaction selectively masks the diene portion of the triene, forming a crystalline sulfur dioxide adduct[6]. This transformation leaves only the sterically hindered 7,8-double bond exposed, effectively neutralizing the reactivity of the conjugated system[2].

The Reverse Reaction: Thermal Extrusion

Deprotection relies on a retro-cheletropic elimination. Driven by thermal energy (typically 80–100 °C), the sulfolene adduct undergoes a concerted, disrotatory ring-opening governed by Woodward-Hoffmann rules[5]. Because the extrusion requires specific orbital symmetry alignments, the structural geometry of the resulting product naturally defaults to the (5E,7E)-triene (trans-Vitamin D)[1][4].

Causality of Experimental Conditions: The Role of NaHCO₃

Heating the adduct expels SO₂ gas. If any trace moisture is present in the solvent, the extruded SO₂ rapidly forms sulfurous acid. The newly regenerated trans-Vitamin D triene is exquisitely sensitive to acidic environments, which instantly catalyze its irreversible isomerization into inactive isotachysterol derivatives.

The Solution: Thermal extrusion must be conducted in the presence of a large stoichiometric excess of a mild base, typically sodium bicarbonate (NaHCO₃)[4][6]. NaHCO₃ acts as an insoluble/partially soluble acid scavenger. It drives the reaction equilibrium forward by neutralizing the extruded SO₂ at the solid-liquid interface without introducing strongly basic conditions that could cause unwanted side-chain epimerization[2].

Workflow Visualization

G A Vitamin D2 (5Z, 7E-triene) B SO2 Adduct (6,19-Sulfolene) A->B Liquid SO2 [4+1] Cycloaddition C Modified Adduct (e.g., 1α-OH) B->C SeO2 / NMO Allylic Oxidation D Trans-Vitamin D (5E, 7E-triene) C->D Heat, NaHCO3 Thermal Extrusion E Active Drug (e.g., Doxercalciferol) D->E UV Photolysis Isomerization

Fig 1: Workflow of Vitamin D2 modification via SO2 adduct protection and thermal extrusion.

Quantitative Data: Comparison of Extrusion Conditions

The choice of solvent and temperature dictates the kinetics of the retro-cheletropic reaction. Below is a summary of validated extrusion conditions from the literature:

Target / IntermediateSolventBaseTemperatureTimeReported YieldCitation
trans-Vitamin D5 DMFNaHCO₃90 °CNot specified80%[4]
ED-71 Precursor EthanolNaHCO₃Reflux (~78 °C)210 minQuantitative[6]
Calcitriol Intermediates EthanolNaHCO₃RefluxNot specifiedN/A[2]

Step-by-Step Methodology: Thermal Extrusion Protocol

This self-validating protocol details the thermal extrusion of SO₂ from a modified Vitamin D2 adduct (e.g., post-1α-hydroxylation) to yield the trans-Vitamin D intermediate.

Materials & Reagents
  • Modified Vitamin D2 SO₂ adduct (e.g., 200 mg)[6]

  • Sodium bicarbonate (NaHCO₃), anhydrous, finely powdered (e.g., 500 mg)[6]

  • Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (20 mL)[4][6]

  • Argon or Nitrogen gas

Step 1: Reaction Setup
  • In an oven-dried 50-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the modified Vitamin D2 SO₂ adduct in absolute ethanol[6].

    • Expert Insight: If the modified adduct exhibits poor solubility in ethanol, DMF can be substituted to allow for a higher reaction temperature (90 °C)[4].

  • Add a massive stoichiometric excess of finely powdered anhydrous NaHCO₃ to the solution[6].

    • Causality: The high surface area of the powdered base ensures instantaneous neutralization of the SO₂ as it evolves, preventing transient acidification of the microenvironment.

Step 2: Thermal Extrusion
  • Purge the reaction system thoroughly with Argon for 15 minutes.

    • Causality: Displacing oxygen mitigates the risk of auto-oxidation of the highly reactive triene once it is unmasked.

  • Immerse the flask in a pre-heated oil bath and bring the suspension to a gentle reflux (approx. 78 °C for EtOH)[6].

  • Stir vigorously for 210 minutes (3.5 hours)[6].

    • Causality: Vigorously stirring the heterogeneous mixture maximizes the contact area between the dissolved SO₂ and the solid NaHCO₃ scavenger.

Step 3: Self-Validating Quality Control (QC)
  • TLC Monitoring: The sulfolene adduct is highly polar (sulfone moiety). The extruded trans-Vitamin D is highly non-polar. Complete consumption of the low-Rf starting material validates the extrusion.

  • UV-Vis Spectroscopy (Critical QC): Withdraw a 10 µL aliquot, dilute in ethanol, and measure the UV absorbance. The successful formation of the trans-Vitamin D (5E,7E-triene) will exhibit a sharp λmax​ at ~274 nm. If the λmax​ has shifted to ~288 nm, acidic degradation into isotachysterol has occurred, indicating insufficient base or moisture contamination.

Step 4: Workup and Isolation
  • Upon complete conversion, rapidly cool the reaction mixture to room temperature using a water bath to halt any thermal degradation.

  • Filter the suspension through a pad of Celite to remove the unreacted NaHCO₃ and the insoluble sodium sulfite/sulfate byproducts[6]. Wash the filter cake with cold diethyl ether or ethyl acetate.

  • Concentrate the filtrate to dryness under reduced pressure, ensuring the water bath temperature remains below 30 °C[6].

  • Dissolve the dry concentrate in a mixture of ethanol and diethyl ether (1:1 v/v) to precipitate any remaining inorganic salts, filter again, and concentrate to yield the pure trans-Vitamin D intermediate[6].

References[4] An improved synthesis of 24,24-difluoro-1.ALPHA.,25-dihydroxyvitamin D3 from vitamin D2 - scite.ai - Link[1] Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation - acs.org - Link[2] Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol - thieme-connect.com - Link[3] Development of an Improved Process for Doxercalciferol via a Continuous Photochemical Reaction - acs.org - Link[6] CN1938034A - ED-71 preparation - google.com - Link[5] Woodward–Hoffmann rules - wikipedia.org - Link

Sources

Method

Application Note: Thermal Retro-Cheletropic Deprotection Strategies for Vitamin D2 Sulfur Dioxide Adducts

Executive Summary In the semi-synthesis of active pharmaceutical ingredients (APIs) such as calcitriol, doxercalciferol, and calcipotriol, ergocalciferol (Vitamin D2) serves as a critical structural precursor[1][2]. To p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the semi-synthesis of active pharmaceutical ingredients (APIs) such as calcitriol, doxercalciferol, and calcipotriol, ergocalciferol (Vitamin D2) serves as a critical structural precursor[1][2]. To perform aggressive side-chain modifications—such as selective ozonolysis or allylic oxidation—without degrading the highly sensitive 5,7,10(19)-triene system, the triene is transiently masked as a sulfolene derivative via a reversible cheletropic cycloaddition with liquid sulfur dioxide (SO2)[1].

This application note details the mechanistic rationale and provides a self-validating protocol for the critical deprotection step: the thermal retro-cheletropic extrusion of SO2 to regenerate the bioactive triene system.

Mechanistic Causality & Experimental Design

The deprotection of the Vitamin D2-SO2 adduct is fundamentally driven by thermal energy, which induces a retro-cheletropic reaction to extrude SO2 gas and restore the conjugated triene. However, the experimental design must account for the thermodynamic vulnerabilities of the regenerated product.

  • The Causality of Base Selection (NaHCO3 / Na2CO3): During the thermal extrusion process, the liberated SO2 gas can react with trace moisture in the solvent to form sulfurous acid. The regenerated (5Z,7E)-triene or (5E,7E)-triene is highly susceptible to acid-catalyzed isomerization. Even mildly acidic conditions will rapidly isomerize the target compound into thermodynamically stable but biologically inactive isomers, such as isotachysterol[3]. Therefore, the addition of a mild base—typically sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)—is strictly required to scavenge the extruded SO2 and maintain a neutral to slightly basic environment, preserving the structural integrity of the API[4][5].

  • Solvent and Thermal Kinetics: Absolute or 95% ethanol (EtOH) is the solvent of choice for this procedure. Its boiling point (~78°C) provides the exact thermal threshold required to drive the retro-cheletropic extrusion to completion within 1.5 to 4 hours, without providing excess heat that could cause thermal degradation of the steroidal backbone[3][5].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol incorporates In-Process Controls (IPCs) that make the workflow self-validating. Because the SO2 adduct lacks the characteristic UV absorbance of the conjugated triene, real-time spectrophotometric monitoring can be used to validate the deprotection.

Materials & Reagents
  • Modified Vitamin D2-SO2 adduct (e.g., 3β-TBS-protected intermediate)

  • 95% or Absolute Ethanol (Anhydrous)

  • Sodium Bicarbonate (NaHCO3), finely powdered

  • Argon or Nitrogen gas manifold

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the modified Vitamin D2-SO2 adduct in ethanol (approximately 10–15 mL of solvent per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar[5].

  • Base Addition: Add 5 to 10 molar equivalents of NaHCO3 to the solution. The suspension must be purged and kept under a continuous flow of Argon to prevent the oxidative degradation of the emerging triene system[5].

  • Thermal Extrusion: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~78°C). Maintain this reflux for 90 to 150 minutes depending on the specific steric hindrance of the modified side-chain[3][5].

  • In-Process Validation (IPC): At the 90-minute mark, withdraw a 10 µL aliquot, dilute it in pure ethanol, and measure the UV absorbance. The reaction is validated as complete when the characteristic triene absorption peak at λmax​≈265 nm reaches a stable maximum, indicating full extrusion of SO2.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with brine to quench, and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL)[5].

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified via preparative TLC or silica gel chromatography to yield the deprotected Vitamin D derivative[5].

Quantitative Data Synthesis

The following table summarizes validated parameters from literature for the SO2 extrusion step across various Vitamin D semi-synthetic pathways.

Target API / CompoundIntermediate StateSolventBase ScavengerTemperatureTimeYield
Calcitriol 3β-TBS-protected SO2 adduct95% EthanolNaHCO3Reflux (~78°C)2.25 hoursHigh
Doxercalciferol Di-TBS protected SO2 adductEthanolNaHCO3Reflux (~78°C)1.5 - 2.0 hoursQuantitative
1,25(OH)2D3-3-BE 25-OH-D3-3-TBDMS SO2 adduct95% EthanolNaHCO3Reflux (~78°C)90 minutes56.7%
Calcipotriol Silylated SO2 adductToluene / EtOHNa2CO3Reflux~2.0 hoursVariable

Process Visualization

G cluster_0 Retro-Cheletropic Deprotection Workflow N1 Modified SO2 Adduct (Masked Triene) N2 Thermal Extrusion (EtOH Reflux, 78°C) N1->N2 Heat applied N3 Base Scavenging (NaHCO3 / Na2CO3) N2->N3 Extrudes SO2 gas N5 Acid-Catalyzed Isomerization (e.g., Isotachysterol) N2->N5 If Base is Absent (Trace Acid) N4 Target Vitamin D API (Regenerated Triene) N3->N4 Neutralizes SO2 (Preserves Triene)

Logical workflow of Vitamin D2 SO2 adduct deprotection and the critical role of base scavenging.

References

  • Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol ResearchGate[Link]

  • ABSTRACT BOOK - Conference on Isoprenoids (Calcipotriol Synthesis) vscht.cz[Link]

  • Alkylating Derivatives of Vitamin D Hormone for Prostate Cancer Defense Technical Information Center (DTIC)[Link]

Sources

Application

hplc analytical method for vitamin d2 so2 adduct

An Application Note and Protocol for the Quantification of Vitamin D2 SO2 Adduct using High-Performance Liquid Chromatography Abstract This application note presents a robust and validated reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Vitamin D2 SO2 Adduct using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of the Vitamin D2 sulfur dioxide (SO2) adduct, a potential process-related impurity or degradant in ergocalciferol (Vitamin D2) drug substance and product manufacturing. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution between the Vitamin D2 SO2 adduct and the parent Vitamin D2 molecule. Detection is performed using a photodiode array (PDA) detector, which allows for spectral confirmation and peak purity analysis. The protocol has been developed to be self-validating, with built-in system suitability criteria and a comprehensive validation strategy aligned with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability for quality control and research applications.

Introduction and Scientific Rationale

Vitamin D2 (ergocalciferol) is a fat-soluble vitamin crucial for calcium homeostasis and bone metabolism.[1] During its synthesis or formulation, various impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the final pharmaceutical product.[2] One such potential impurity is the Vitamin D2 SO2 adduct (CAS 87680-65-7), which may be formed if sulfur-containing reagents or excipients are used, or through specific degradation pathways.[3][4]

The structural similarity between Vitamin D2 and its related compounds presents a significant analytical challenge, often requiring highly selective chromatographic methods for adequate separation.[5] Standard analytical techniques must be able to resolve the parent drug from these impurities effectively. High-performance liquid chromatography (HPLC) is the preferred method for the analysis of Vitamin D and its metabolites due to its high resolution and sensitivity.[1][6]

This document provides a detailed protocol for an isocratic RP-HPLC method coupled with PDA detection. The choice of a C18 column is based on its proven efficacy in separating non-polar to moderately polar compounds like Vitamin D2.[7][8] The mobile phase, a mixture of acetonitrile and water, is optimized for retaining and resolving Vitamin D2 and its more polar SO2 adduct.[9] A PDA detector is specified not only for quantification at the absorbance maximum of Vitamin D2 (~265 nm) but also to provide UV spectral data, which is invaluable for peak identification and assessing peak homogeneity, a critical aspect of impurity profiling.[10] The method is designed for direct application in quality control laboratories and for researchers investigating the stability and purity of Vitamin D2.

Experimental Workflow

The overall analytical process, from sample handling to final data reporting, is outlined below. This workflow ensures a systematic and reproducible execution of the method.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting SampleReceipt Sample/Standard Receipt StandardPrep Standard Solution Preparation (Adduct & Vitamin D2) SampleReceipt->StandardPrep SamplePrep Sample Solution Preparation SampleReceipt->SamplePrep MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration StandardPrep->SystemSetup SamplePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST Run SST Injections SequenceRun Analytical Sequence Run SST->SequenceRun If SST Passes Integration Chromatogram Integration & Peak Identification SequenceRun->Integration Calculation Quantification of SO2 Adduct Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A flowchart of the complete analytical workflow.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System, Waters ACQUITY UPLC System, or equivalent, equipped with:

    • Quaternary or Binary Pump

    • Autosampler with temperature control (set to 10 °C)

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) Detector

  • Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS)

  • Analytical Balance: 5-decimal place readability

  • pH Meter

  • Volumetric Glassware: Class A

  • Sonicator

Materials and Reagents
  • Vitamin D2 SO2 Adduct Reference Standard: (CAS 87680-65-7)[3][4]

  • Ergocalciferol (Vitamin D2) Reference Standard: USP grade or equivalent

  • Acetonitrile: HPLC grade, UV cutoff <190 nm

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

  • Methanol: HPLC grade

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample clarification

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the separation.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Sunfire C18, Agilent Zorbax Eclipse Plus C18)The C18 phase provides the necessary hydrophobicity to retain and separate Vitamin D2 and its adduct. A 150 mm length offers a good balance between resolution and run time.[8]
Mobile Phase Acetonitrile : Water (95:5, v/v)This isocratic mixture provides sufficient elution strength for Vitamin D2 while ensuring the more polar SO2 adduct is well-retained and separated from the void volume.[8][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes. 30 °C is a common temperature that helps improve efficiency without risking analyte degradation.[5]
Autosampler Temperature 10 °CVitamin D compounds can be unstable.[11][12] Chilling the samples in the autosampler minimizes potential degradation during the analytical sequence.
Injection Volume 10 µLProvides a good signal-to-noise ratio for the impurity without overloading the column with the main component. This volume can be adjusted based on analyte concentration.
Detection Wavelength Acquisition: 210-400 nm (PDA) Quantification: 265 nmVitamin D2 has a characteristic absorbance maximum around 265 nm.[5][9] PDA acquisition allows for peak purity analysis and identification based on the full UV spectrum, which is crucial for impurity methods.[7][10]
Run Time 15 minutesSufficient time to allow for the elution of Vitamin D2 and any less polar impurities, followed by a column wash.

Preparation of Solutions

Note: Vitamin D2 and its adduct are sensitive to light and oxidation. All solutions should be prepared using amber volumetric flasks and stored in amber autosampler vials. Prepare solutions fresh daily.[12][13]

Mobile Phase Preparation
  • Measure 950 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 50 mL of deionized water.

  • Mix thoroughly and degas for 15 minutes in a sonicator or by vacuum filtration.

Standard Stock Solution (SS1) - Vitamin D2 (approx. 500 µg/mL)
  • Accurately weigh approximately 25 mg of Vitamin D2 reference standard into a 50 mL amber volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix well.

Standard Stock Solution (SS2) - Vitamin D2 SO2 Adduct (approx. 50 µg/mL)
  • Accurately weigh approximately 5 mg of Vitamin D2 SO2 Adduct reference standard into a 100 mL amber volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix well.

System Suitability and Working Standard Solution (WS)

This solution contains Vitamin D2 at the assay concentration and the SO2 adduct at the specification limit (e.g., 0.1%).

  • Pipette 10.0 mL of the Vitamin D2 Stock Solution (SS1) into a 100 mL amber volumetric flask.

  • Pipette 2.0 mL of the Vitamin D2 SO2 Adduct Stock Solution (SS2) into the same flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Final Concentration: Vitamin D2 ≈ 50 µg/mL; Vitamin D2 SO2 Adduct ≈ 1.0 µg/mL.

Sample Preparation
  • Accurately weigh an amount of the sample powder equivalent to approximately 5 mg of Vitamin D2 into a 100 mL amber volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. Mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Method Validation Protocol

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15] The validation should confirm the method's specificity, linearity, accuracy, precision, and sensitivity.

G cluster_params Validation Parameters Validation { Method Validation (ICH Q2(R1))|Demonstrates Fitness for Purpose} Specificity Specificity Ability to assess analyte unequivocally in the presence of other components Linearity Linearity Proportionality of signal to concentration (LOQ to 150% of spec.) Accuracy Accuracy Closeness of test results to true value (Spike recovery at 3 levels) Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Sensitivity Sensitivity LOD (Limit of Detection) LOQ (Limit of Quantitation) Robustness Robustness Capacity to remain unaffected by small, deliberate variations

Caption: Key parameters for HPLC method validation.

System Suitability Test (SST)

Before starting any analysis, the system's performance must be verified.

  • Inject the Working Standard (WS) solution five times.

  • Evaluate the results against the criteria in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) (SO2 Adduct)≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) (SO2 Adduct)≥ 2000Demonstrates column efficiency.
Resolution (Rs) (between D2 and SO2 Adduct)≥ 2.0Confirms baseline separation between the two key peaks.
%RSD for Peak Area (SO2 Adduct)≤ 5.0% for 5 replicate injectionsShows the precision of the injection and detection system.[16]
%RSD for Retention Time (SO2 Adduct)≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.
Validation Summary

The following table outlines the experiments required for full validation of this impurity method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo, Vitamin D2 standard, and SO2 adduct standard. Spike placebo with both analytes. Perform peak purity analysis using PDA.No interference at the retention time of the SO2 adduct. Peak purity index > 0.99.
Linearity Prepare at least five concentrations of the SO2 adduct, from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15%). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform a spike recovery study. Add known amounts of SO2 adduct to the sample matrix at three levels (e.g., 50%, 100%, 150% of the target concentration). Analyze in triplicate at each level.Mean recovery should be within 80.0% to 120.0% for each level.[16]
Precision Repeatability (Intra-assay): Analyze six individual sample preparations spiked with the SO2 adduct at 100% of the target concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Repeatability: RSD ≤ 10.0%. Intermediate: RSD should meet predefined lab criteria.
LOQ & LOD Determine based on signal-to-noise ratio (S/N). LOQ typically S/N ≈ 10; LOD typically S/N ≈ 3. Confirm LOQ by demonstrating acceptable precision (RSD ≤ 10%) at that concentration.[16]LOQ must be at or below the reporting threshold (e.g., 0.05%).
Robustness Make small, deliberate changes to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, % Organic in Mobile Phase ±2%). Evaluate impact on SST.System suitability criteria must be met under all varied conditions.

Data Analysis and Calculations

The amount of Vitamin D2 SO2 adduct in a sample is calculated using the response factor from the external standard.

Calculation Formula:

% SO2 Adduct = ( (AreaAdduct, Sample) / (AreaAdduct, Std) ) × ( (ConcAdduct, Std) / (ConcSample) ) × 100

  • AreaAdduct, Sample: Peak area of the SO2 adduct in the sample chromatogram.

  • AreaAdduct, Std: Average peak area of the SO2 adduct from the working standard injections.

  • ConcAdduct, Std: Concentration (µg/mL) of the SO2 adduct in the working standard.

  • ConcSample: Concentration (µg/mL) of Vitamin D2 in the sample preparation.

Conclusion

The RP-HPLC method detailed in this application note is specific, robust, and reliable for the quantitative determination of the Vitamin D2 SO2 adduct in pharmaceutical samples. The use of a C18 column with an acetonitrile/water mobile phase provides effective separation, while PDA detection adds a layer of confidence through spectral analysis. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment, supporting the development and manufacturing of safe and high-quality Vitamin D2 products.

References

  • Waters Corporation. (n.d.). Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Waters. Available at: [Link]

  • Walker, G. A., Carpenter, B. E., & Tuescher, D. L. (1980). Determination of potential content of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) in gelatin-coated beadlets, oil-based mixtures, and multivitamin tablet and capsule formulations. Journal of Pharmaceutical Sciences, 69(7), 846–849. Available at: [Link]

  • YMC. (2026). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). A rapid method for determination of vitamins D-2 and D-3 in pharmaceutical preparations by HPLC. ResearchGate. Available at: [Link]

  • Vignali, C., et al. (2015). The Effect of UV Irradiation on Vitamin D2 Content and Antioxidant and Antiglycation Activities of Mushrooms. PMC. Available at: [Link]

  • Traditional Medicine Research. (2024). Comprehensive analysis of vitamin D2 & vitamin D3 and their precursors in Indian medicinal plants using RP-HPLC-UV. Traditional Medicine Research. Available at: [Link]

  • Khan, M. A. (n.d.). Clinical Analysis of Vitamin D and Metabolites. Journal of Baqai Medical University. Available at: [Link]

  • LCGC International. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC International. Available at: [Link]

  • LCGC International. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC International. Available at: [Link]

  • Semantic Scholar. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Semantic Scholar. Available at: [Link]

  • Tsukida, K., Kodama, A., & Saiki, K. (1976). Simultaneous determination of eight vitamin D2 isomers by high-speed liquid chromatography. Journal of Nutritional Science and Vitaminology, 22(1), 15–20. Available at: [Link]

  • Franke, A. A., et al. (2013). Simultaneous Analysis of Circulating 25-hydroxy-vitamin D3, 25-hydroxy-vitamin D2, Retinol, Tocopherols, Carotenoids, and Oxidized and Reduced Coenzyme Q10 by High Performance Liquid Chromatography With Photo Diode-Array Detection Using C18 and C30 Columns Alone or in Combination. Journal of Chromatography A, 1301, 1–9. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column. SIELC Technologies. Available at: [Link]

  • Suresh, R., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(12), 123-132. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 87680-65-7 | Product Name : Vitamin D2 SO2 Adduct. Pharmaffiliates. Available at: [Link]

  • MDPI. (2024). Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique. MDPI. Available at: [Link]

  • BTSA. (2025). Oxidative Stability Challenges in Vitamin D Oil-Based Nutraceuticals. BTSA. Available at: [Link]

  • Ložnjak, P., & Jakobsen, J. (2018). Stability of vitamin D3 and vitamin D2 in oil, fish and mushrooms after household cooking. Food Chemistry, 254, 370-376. Available at: [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of Vitamin D2 SO2 Adducts

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Strategic Context & Mechanistic Causality In the synthesis of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Strategic Context & Mechanistic Causality

In the synthesis of active pharmaceutical ingredients (APIs) such as calcitriol and its analogs, Vitamin D2 (ergocalciferol) serves as a vital, commercially available starting material[1]. However, the defining structural feature of Vitamin D compounds—the conjugated 5,10(19),7-triene system—is highly susceptible to unwanted oxidation, ozonolysis, and electrophilic degradation during side-chain modifications[2].

To circumvent this, chemists employ a cheletropic cycloaddition using sulfur dioxide (SO₂). This reaction selectively targets the 6,19-diene of the Vitamin D core, forming a robust 6,19-sulfolene ring[3].

The Causality of the Design: The SO₂ adduction is thermodynamically controlled. By conducting the reaction at –10 °C, the forward cycloaddition is favored, trapping the triene in a stable cyclic sulfone[1]. This protects the core while the C22–C23 double bond is cleaved via ozonolysis. Once side-chain modifications are complete, the triene is regenerated via a retro-cheletropic extrusion of SO₂ using heat and a weak base (NaHCO₃) to prevent acid-catalyzed isomerization of the newly formed triene[1].

Mechanistic & Workflow Visualizations

G A Vitamin D2 (Triene System) B Liquid SO2 -10°C A->B C 6,19-SO2 Adduct (Sulfolene Ring) B->C Cheletropic Addition D Ozonolysis / Modification C->D E Thermal Extrusion (NaHCO3, Reflux) D->E F Modified Vitamin D Derivative E->F Retro-Cheletropic Extrusion

Fig 1. Workflow of Vitamin D2 triene protection via cheletropic SO2 cycloaddition and extrusion.

Experimental Protocol: Synthesis & Sample Preparation

Step-by-Step Adduct Formation
  • Inert Atmosphere Setup: Purge a dry, round-bottom flask with argon. Dissolve Vitamin D2 (ergocalciferol) in anhydrous dichloromethane (CH₂Cl₂).

  • Temperature Control: Cool the solution to precisely –10 °C using an ice/salt bath. Expert Insight: Temperatures above 0 °C increase the rate of the reversible retro-cheletropic reaction, lowering the overall yield.

  • SO₂ Condensation: Condense liquid SO₂ (approx. 10 equivalents) into the reaction mixture. Stir continuously for 1.25 hours at –10 °C[1].

  • Isolation: Remove the cooling bath and evaporate the solvent and excess SO₂ in vacuo at room temperature to obtain the crude Vitamin D2 SO₂ adduct as a crystalline solid.

NMR Sample Preparation (Critical Quality Step)

Dissolve 15–20 mg of the SO₂ adduct in 0.6 mL of deuterated chloroform (CDCl₃)[4]. Self-Validating QC Measure: The CDCl₃ must be passed through a short plug of basic alumina immediately prior to use. Standard CDCl₃ often contains trace amounts of DCl (due to photolytic degradation). Even mild acidity can catalyze the premature extrusion of SO₂ or isomerize the compound, leading to overlapping, uninterpretable NMR spectra.

Self-Validating Systems in NMR Analysis

A trustworthy analytical protocol cannot rely solely on the appearance of new peaks; it must function as a closed-loop mass balance. The characterization of the SO₂ adduct relies on the following self-validating logic:

  • Disappearance vs. Appearance: The signature C19 exocyclic methylene protons of Vitamin D2 (typically at δ 4.8 and 5.0 ppm) must completely disappear[4]. Simultaneously, they must be replaced by a highly diastereotopic AB quartet at δ 3.60 and 3.75 ppm.

  • Internal Stoichiometric Calibration: The integration of the new C19 AB quartet (representing 2 protons) must perfectly match the internal standard of the invariant C18 angular methyl group (3 protons at δ 0.55 ppm)[1]. If the ratio deviates from 2:3, the sample has undergone partial retro-cheletropic degradation during preparation.

NMR_Logic N1 1H NMR: Loss of C19=CH2 (δ 4.8-5.0 ppm) N2 1H NMR: Appearance of C19-SO2 AB Quartet (δ 3.6-3.8 ppm) N1->N2 N3 13C NMR: C6 & C19 Shift to sp3 Region (~60 ppm) N2->N3 N4 2D HSQC/HMBC: Confirm Sulfolene Connectivity N3->N4 N5 Validated SO2 Adduct Structure N4->N5

Fig 2. Self-validating NMR logic for confirming the regiochemistry of the SO2 adduct.

Quantitative NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the 6,19-sulfolene adduct of Vitamin D2, providing a baseline for structural verification.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Significance
C18-CH₃ 0.55Singlet (s)3HInvariant angular methyl; used as the primary internal integration standard[1].
C21-CH₃ 0.95Doublet (d)3HSide-chain marker.
C19-CH₂ 3.60, 3.75AB Quartet (dd)2HDirectly confirms sulfolene ring formation; extreme diastereotopic splitting due to rigid cyclic geometry.
C6-CH 3.85Multiplet (m)1HShifted significantly downfield due to the adjacent electron-withdrawing SO₂ group.
C3-CH 3.95Multiplet (m)1HCarbinol proton (A-ring).
C7-CH 4.65Doublet (d)1HThe sole remaining olefinic proton within the protected B-ring core.
C22, C23 5.20Multiplet (m)2HUnaffected side-chain double bond, primed for subsequent ozonolysis.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Diagnostic Significance
C18 12.2Angular methyl baseline reference.
C19 58.0Marks the sp² to sp³ transition; strongly deshielded by the covalently bound SO₂.
C6 62.5sp² to sp³ transition; confirms the 6,19-regiochemistry of the cycloaddition.
C3 68.5Carbinol carbon.
C7 115.0Olefinic carbon within the protected core.
C8 140.5Quaternary olefinic carbon.
C22, C23 132.0, 135.5Side-chain alkene carbons.

Note on 2D NMR: To definitively prove the regiochemistry, an HMBC (Heteronuclear Multiple Bond Correlation) experiment should be run. A strong ³JCH correlation between the C19 protons (δ 3.60/3.75) and the C6 carbon (δ 62.5), as well as between the C6 proton (δ 3.85) and the C19 carbon (δ 58.0), structurally locks the assignment of the 5-membered cyclic sulfone.

References

  • Tang, et al. "Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol." Pharmaceutical Fronts / ResearchGate, 2024. 1

  • Moriarty, R. M., et al. "Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation." The Journal of Organic Chemistry - ACS Publications, 2005. 2

  • Grimme, S., et al. "Fully automated quantum chemistry based computation of spin‐spin coupled nuclear magnetic resonance spectra for molecules." Angewandte Chemie / ResearchGate, 2017. 4

  • "Industrial Applications of The DielsAlder Reaction." Scribd, 2012. 3

Sources

Application

Application Note: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling of Vitamin D2 SO2 Adduct

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Matrix: Synthetic Intermediates and Active Pharmaceutical Ingredients (APIs) Introduction & Mechanistic Context Vitamin D2 (ergocalci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Matrix: Synthetic Intermediates and Active Pharmaceutical Ingredients (APIs)

Introduction & Mechanistic Context

Vitamin D2 (ergocalciferol) serves as a foundational scaffold for the semi-synthesis of critical active pharmaceutical ingredients (APIs) such as calcitriol, alfacalcidol, and calcipotriene. During these synthetic campaigns, the sensitive (5Z,7E)-triene system of the secosteroid must be protected from unwanted oxidation, photo-isomerization, or degradation. This is elegantly achieved via a reversible cheletropic reaction with liquid sulfur dioxide (SO₂), yielding the Vitamin D2 SO₂ adduct (CAS: 87680-65-7)[1].

While this adduct is a highly stable synthetic intermediate that allows for aggressive side-chain modifications (such as selective ozonolysis)[2], its residual presence in final drug products must be rigorously monitored as an impurity. Furthermore, tracking the formation and subsequent thermal extrusion of the SO₂ adduct is essential for process analytical technology (PAT) and yield optimization[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity and specificity to monitor this adduct, overcoming the isobaric interferences and low sensitivity common in traditional UV-based HPLC methods[4].

Mechanism V Vitamin D2 (5Z,7E)-triene MW: 396.65 SO2 Liquid SO2 Cheletropic Addition V->SO2 Chemical Synthesis Adduct Vitamin D2 SO2 Adduct CAS: 87680-65-7 [M+H]+ m/z 461.3 SO2->Adduct CID Collision-Induced Dissociation (CID) Adduct->CID LC-MS/MS Analysis Frag1 Quantifier Ion [M+H-SO2]+ m/z 397.3 CID->Frag1 -64 Da (SO2 Loss) Frag2 Qualifier Ion [M+H-SO2-H2O]+ m/z 379.3 Frag1->Frag2 -18 Da (H2O Loss)

Figure 1: Mechanistic pathway of cheletropic SO2 adduction and gas-phase CID fragmentation.

Mass Spectrometry Behavior: The Causality of Experimental Choices

To develop a self-validating and robust analytical method, it is crucial to understand the chemical physics occurring within the mass spectrometer.

Ionization Causality: Neutral secosteroids like Vitamin D2 inherently lack strongly basic sites, making electrospray ionization (ESI) challenging. To circumvent this, the addition of 5 mM ammonium formate to the mobile phase is critical. This modifier suppresses the formation of tightly bound sodium adducts ([M+Na]⁺), which resist fragmentation in the collision cell, and instead drives the formation of the protonated precursor ion ([M+H]⁺) at m/z 461.3[5].

Fragmentation Causality: The beauty of tandem mass spectrometry is that collision-induced dissociation (CID) often mimics condensed-phase thermal degradation pathways. The cheletropic addition of SO₂ is thermally reversible. Once isolated in the quadrupole and subjected to collisional activation, the [M+H]⁺ adduct undergoes a highly favored retro-cheletropic extrusion , expelling a neutral SO₂ molecule (64 Da) to yield the protonated Vitamin D2 triene at m/z 397.3. This specific neutral loss is the hallmark of the SO₂ adduct, providing an exceptionally clean MRM transition that is free from endogenous matrix interferences.

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the ratio between the quantifier (SO₂ loss) and qualifier (SO₂ + H₂O loss) transitions, analysts can ensure peak purity and positively confirm the identity of the adduct even in complex synthetic matrices.

Reagents and Sample Preparation
  • Standards: Procure Vitamin D2 SO₂ adduct reference standard (>98% purity).

  • Solvents: Use strictly LC-MS grade Methanol, Water, and Formic Acid.

  • Stock Solution: Accurately weigh 1.0 mg of the standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock. Store at -20°C protected from light.

  • Calibration Curve: Serially dilute the stock in 50:50 Water:Methanol (0.1% Formic Acid) to generate a standard curve ranging from 1 ng/mL to 500 ng/mL.

  • Sample Extraction (API Screening): Dissolve 10 mg of the synthetic intermediate or final API in 10 mL of methanol. Dilute this solution 1:100 with the initial mobile phase prior to injection. Causality: This high dilution factor prevents detector saturation, mitigates ion suppression (matrix effects), and extends column life.

Chromatographic Separation

Vitamin D metabolites exhibit superior solubility and peak shape in methanol-based mobile phases compared to acetonitrile. A sub-2-micron C18 column is utilized to ensure sharp peak widths and baseline resolution from isobaric baseline noise.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Workflow N1 1. Sample Collection (API Synthesis/Impurity) N2 2. Sample Preparation (1:100 Dilution in MeOH) N1->N2 N3 3. UHPLC Separation (C18 Column, MeOH Gradient) N2->N3 N4 4. ESI+ Ionization (Ammonium Formate Modifier) N3->N4 N5 5. CID Fragmentation (Retro-cheletropic SO2 loss) N4->N5 N6 6. MRM Detection (Quant/Qual Ratio Validation) N5->N6

Figure 2: Step-by-step workflow for the LC-MS/MS profiling of the Vitamin D2 SO2 adduct.

Data Presentation & Instrument Parameters

Table 1: UHPLC Gradient Conditions
Time (min)Mobile Phase A (%) (Water + 0.1% FA + 5mM NH₄Fa)Mobile Phase B (%) (Methanol + 0.1% FA)Curve Profile
0.05050Initial
1.05050Isocratic hold
4.0595Linear ramp
6.0595Column wash
6.15050Return to initial
8.05050Re-equilibration
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Capillary Voltage: 3.0 kV (Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Vitamin D2 SO₂ Adduct 461.3397.315Quantifier (SO₂ loss)
Vitamin D2 SO₂ Adduct 461.3379.325Qualifier (SO₂ + H₂O loss)
Vitamin D2 (Reference) 397.3379.315Process Control

Self-Validation Criteria: For a positive identification of the Vitamin D2 SO₂ adduct impurity in an API batch, the chromatographic peak must elute within ±0.1 minutes of the reference standard, and the Qualifier/Quantifier ion ratio must be within ±15% of the ratio established by the calibration curve.

References

  • Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol Thieme Connect[1]

  • Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol (Extended) ResearchGate[2]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis National Institutes of Health (NIH) / PMC[5]

  • Synthesis of Low Abundant Vitamin D Metabolites and Assaying Their Distribution in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry IntechOpen[4]

  • Industrial Applications of The Diels-Alder Reaction Scribd[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of the Vitamin D2-SO2 Adduct

Welcome to the technical support center for the synthesis of the Vitamin D2-Sulfur Dioxide (SO2) adduct. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of the Vitamin D2-Sulfur Dioxide (SO2) adduct. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of the Vitamin D2-SO2 adduct is a classic example of a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this reaction, the conjugated diene system within the Vitamin D2 molecule (at the Δ5,10(19)-diene) reacts with sulfur dioxide, which acts as the dienophile, to form a cyclic adduct. This reaction is notable for its reversibility, a critical factor to control for maximizing product yield. The reaction typically produces two stereoisomers, the α and β-face adducts, in roughly a 1:1 ratio.[1]

Understanding the principles of the Diels-Alder reaction and the specific properties of Vitamin D2 and sulfur dioxide is paramount for troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Vitamin D2-SO2 adduct formation?

A1: The reaction is a concerted, pericyclic [4+2] cycloaddition, also known as the Diels-Alder reaction. The s-cis conjugated diene of Vitamin D2 reacts with the dienophile, SO2, to form a six-membered ring. The reaction is thermally reversible.[2]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature plays a dual role in this synthesis. The forward Diels-Alder reaction to form the adduct is typically favored at lower temperatures. However, at elevated temperatures, the reverse (retro-Diels-Alder) reaction becomes significant, leading to the decomposition of the adduct back to Vitamin D2 and SO2, or to the formation of 5,6-trans vitamin D2, thus reducing the overall yield.[1][3][4]

Q3: What are the expected products of the reaction?

A3: The reaction of Vitamin D2 with liquid sulfur dioxide yields two main products: the α- and β-face adducts, typically in a nearly 1:1 ratio.[1] These are stereoisomers resulting from the two possible orientations of the SO2 molecule approaching the diene.

Q4: What are the common side products I should be aware of?

A4: Besides the unreacted starting material, potential side products can arise from the degradation of Vitamin D2, which is sensitive to heat, light, and oxygen. These can include isomers like previtamin D2, lumisterol, and tachysterol.[5] The retro-Diels-Alder reaction at higher temperatures will also regenerate Vitamin D2 and can lead to the formation of 5,6-trans vitamin D2.[1]

Q5: Can I use a catalyst to improve the reaction rate and yield?

A5: While Lewis acids are known to catalyze many Diels-Alder reactions by lowering the LUMO energy of the dienophile, their specific application to the Vitamin D2-SO2 reaction is not well-documented in readily available literature.[6][7][8][9][10] Given that the reaction with liquid SO2 is reported to be rapid, a catalyst may not be necessary.[1] If you choose to explore catalysis, a mild Lewis acid that is compatible with the sensitive Vitamin D2 structure should be selected, and the reaction should be carefully monitored for side product formation.

Q6: What is the best solvent for this reaction?

A6: The reaction is effectively carried out using liquid sulfur dioxide as both the reactant and the solvent.[1] The boiling point of SO2 is -10 °C, so the reaction must be conducted in a sealed apparatus capable of handling low temperatures and positive pressure. The solubility of Vitamin D2 in liquid SO2 is a key parameter; if solubility is low, a co-solvent might be considered, provided it is inert under the reaction conditions and does not freeze at the reaction temperature.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the Vitamin D2-SO2 adduct and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the point of maximum conversion. 2. Ensure Proper Mixing: If Vitamin D2 has low solubility in liquid SO2, efficient stirring is crucial to maximize the interfacial area for the reaction.The kinetics of the reaction may be slower than anticipated, requiring more time to reach completion. In a heterogeneous reaction, the rate is limited by the surface area of contact between reactants.
Decomposition of Adduct (Retro-Diels-Alder) 1. Maintain Low Temperature: Conduct the reaction at or below the boiling point of SO2 (-10 °C). Ensure the work-up and isolation steps are also performed at low temperatures. 2. Avoid Excessive Heating: During solvent removal, use high vacuum at low temperatures (e.g., a rotary evaporator with a cooled bath).The Vitamin D2-SO2 adduct is thermally labile and can revert to starting materials or rearrange at elevated temperatures.[1][2]
Degradation of Vitamin D2 1. Use High-Purity Starting Material: Ensure the Vitamin D2 is pure and free from isomers. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Protect from Light: Use amber glassware or cover the reaction vessel with aluminum foil to prevent photochemical degradation.Vitamin D2 is susceptible to oxidation and isomerization in the presence of air, light, and acid/base impurities.[11]
Moisture Contamination 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous grade liquid SO2. 2. Proper Sealing: Ensure the reaction vessel is properly sealed to prevent atmospheric moisture from entering.Sulfur dioxide reacts with water to form sulfurous acid, which can potentially catalyze the degradation of the acid-sensitive Vitamin D2.[6]
Problem 2: Formation of Multiple Products and Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Isomerization of Vitamin D2 1. Control Temperature: Avoid high temperatures during the reaction and work-up. 2. Use Buffered Conditions (if applicable): If acidic or basic impurities are suspected, consider purification of starting materials and solvents.Vitamin D2 can isomerize to previtamin D2 and other isomers under thermal or photochemical stress.[5]
Retro-Diels-Alder Products 1. Low-Temperature Work-up: Perform all post-reaction steps, including quenching and extraction, at low temperatures. 2. Gentle Solvent Removal: Use high vacuum and a low-temperature bath for solvent evaporation.The adduct is in equilibrium with its precursors, and this equilibrium shifts towards the starting materials at higher temperatures.[2][4]
Oxidation Products 1. Degas Solvents: If co-solvents are used, ensure they are degassed prior to use. 2. Maintain Inert Atmosphere: Keep the reaction and work-up under a positive pressure of an inert gas.The polyene system in Vitamin D2 is susceptible to oxidation.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Co-elution of Isomers 1. Optimize Chromatography: For column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate gradients). 2. High-Performance Liquid Chromatography (HPLC): For high purity, consider preparative HPLC with a suitable stationary phase (e.g., silica or a reversed-phase C18 column).The α and β adducts are stereoisomers and may have very similar polarities, making their separation challenging. HPLC offers higher resolution than standard column chromatography.
Thermal Decomposition During Purification 1. Low-Temperature Chromatography: If possible, run column chromatography in a cold room or with a jacketed column. 2. Avoid Over-drying: When removing the final traces of solvent, avoid prolonged heating, even under vacuum.As previously noted, the adduct is thermally sensitive.
Adduct Instability in Solution 1. Analyze Freshly Prepared Samples: For characterization, analyze the purified adduct as soon as possible. 2. Store at Low Temperature: Store the purified product in a tightly sealed container at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere and protected from light.The adduct may slowly decompose in solution even at room temperature.

Experimental Protocols and Workflows

General Workflow for Vitamin D2-SO2 Adduct Synthesis

Vitamin D2-SO2 Adduct Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_glass Dry Glassware prep_d2 Prepare Vitamin D2 Solution prep_glass->prep_d2 reaction Combine Reactants at Low Temperature prep_d2->reaction prep_so2 Condense Liquid SO2 prep_so2->reaction stir Stir under Inert Atmosphere reaction->stir evap_so2 Evaporate Excess SO2 stir->evap_so2 extract Extract with Organic Solvent evap_so2->extract dry Dry Organic Layer extract->dry purify Column Chromatography / HPLC dry->purify analyze Characterize Adducts (NMR, MS) purify->analyze store Store Product analyze->store

Caption: General workflow for the synthesis of the Vitamin D2-SO2 adduct.

Detailed Protocol: Synthesis of Vitamin D2-SO2 Adduct

Disclaimer: This is a generalized protocol based on the principles of the reaction. Specific quantities, reaction times, and temperatures should be optimized for your specific laboratory conditions.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of inert gas (nitrogen or argon).

    • Prepare a solution of high-purity Vitamin D2 in a minimal amount of a suitable, dry, inert co-solvent if necessary for handling, or prepare to add it as a solid.

    • In a pressure-resistant reaction vessel equipped with a magnetic stirrer and a dry ice/acetone condenser, condense sulfur dioxide gas from a lecture bottle until the desired volume of liquid SO2 is obtained. Maintain the temperature of the vessel at or below -10 °C.

  • Reaction:

    • Slowly add the Vitamin D2 (as a solid or concentrated solution) to the liquid SO2 at -10 °C with vigorous stirring.

    • Seal the reaction vessel and stir the mixture at a low temperature (e.g., -10 °C to 0 °C) under an inert atmosphere.

    • Monitor the reaction progress by periodically taking aliquots (if feasible and safe), quenching them, and analyzing by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, carefully and slowly evaporate the excess sulfur dioxide by passing a stream of inert gas over the reaction mixture, ensuring the effluent gas is passed through a scrubber containing a basic solution (e.g., NaOH solution).

    • Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with cold, deionized water, followed by a cold, saturated sodium bicarbonate solution, and finally, cold brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions should be monitored by TLC.

    • For higher purity, preparative HPLC can be employed.

    • Combine the pure fractions and remove the solvent under reduced pressure at low temperature to yield the Vitamin D2-SO2 adducts as a solid or oil.

Safety Precautions for Handling Liquid Sulfur Dioxide

Liquid sulfur dioxide is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, cryogenic gloves, and a lab coat.[1][12][13]

  • Ventilation: Work exclusively in a certified chemical fume hood.[13]

  • Storage: Store SO2 cylinders in a cool, dry, well-ventilated area, away from heat and incompatible materials.[1]

  • Emergency Preparedness: Have an emergency plan in place for accidental releases. A self-contained breathing apparatus (SCBA) should be available for emergencies.[12][14] Ensure access to an emergency shower and eyewash station.[14]

  • Spill and Leak Response: In case of a leak, evacuate the area immediately. Do not use water on a leaking cylinder as it can accelerate corrosion.[6][14]

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_decomposition Product Decomposition start Low Yield Observed q1 Reaction Complete? start->q1 a1 Extend Reaction Time q1->a1 No a2 Improve Mixing q1->a2 No q2 High Temperature? q1->q2 Yes end_node Yield Improved a1->end_node a2->end_node a3 Lower Reaction/Work-up Temp q2->a3 Yes q3 Air/Light Exposure? q2->q3 No a3->end_node a4 Use Inert Atmosphere & Protect from Light q3->a4 Yes q3->end_node No a4->end_node

Caption: A logical flow for troubleshooting low yield in the synthesis.

Characterization of the Vitamin D2-SO2 Adduct

Accurate characterization of the synthesized adduct is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is one of the most powerful tools for confirming the structure of the adduct. Expect to see the disappearance of the characteristic olefinic proton signals of the Vitamin D2 diene system and the appearance of new signals in the aliphatic region corresponding to the newly formed six-membered ring. Specific chemical shifts for the adduct are not widely published, so comparison with the starting material's spectrum is key.[8][15]

    • ¹³C NMR: Carbon NMR will show the disappearance of the sp² carbon signals of the diene and the appearance of new sp³ carbon signals for the adduct.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the adduct (MW of Vitamin D2 + MW of SO2). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=C stretching vibrations of the diene and the appearance of characteristic S=O stretching bands for the sulfone group in the cyclic adduct.

References

  • STUDIES ON THE ADDUCTS OF SULFUR DIOXIDE WITH VITAMIN D. Chemistry Letters. Oxford Academic. [Link]

  • Sulphur Dioxide Safety Data Sheet. (2018). [Link]

  • SOP - Sulfur dioxide. (2021). IsoLab. [Link]

  • Sulfur Dioxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Sulfur Dioxide Handling Manual. (2013). Hydro Instruments. [Link]

  • Retro-Diels–Alder reaction. Wikipedia. [Link]

  • Low-temperature retro Diels-Alder reactions. (2022). ChemRxiv. [Link]

  • Preparation of vitamin d2 and vitamin d3, or active vitamin d2 and active vitamin d3, or their derivatives.
  • Use of Fourier Transform 1H NMR in the Identification of Vitamin D2 Metabolites. PubMed. [Link]

  • Efficient Lewis acid catalysis of an abiological reaction in a de novo protein scaffold. (2021). Nature Chemistry. [Link]

  • Method for making 24(S)-hydroxyvitamin D2.
  • Characterization of various isomeric photoproducts of ergosterol and vitamin D2 generated by UV irradiation. (2022). ResearchGate. [Link]

  • Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. (2022). PMC. [Link]

  • A C-13 solid-state NMR analysis of vitamin D compounds. ResearchGate. [Link]

  • THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. [Link]

  • Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. (2003). Vanderbilt University. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]

  • CHOLECALCIFEROL: A PERFECT SYNTHESIS. VitaminD. [Link]

  • Vitamin D and Its Synthetic Analogs. (2019). PMC. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. [Link]

  • We Are Creatures of Light. (2026). GreenMedInfo. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. (2019). Radboud Repository. [Link]

Sources

Optimization

troubleshooting incomplete deprotection of vitamin d2 so2 adduct

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with secosteroids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with secosteroids.

The formation and subsequent deprotection of the 6,19-sulfur dioxide ( SO2​ ) adduct of vitamin D is a cornerstone technique for masking the highly sensitive 5,7,10(19)-triene system during aggressive side-chain modifications (1)[1]. However, the thermal extrusion required to regenerate the triene is notoriously unforgiving if the reaction kinetics and thermodynamics are misunderstood.

Below is our comprehensive troubleshooting guide to resolving incomplete deprotection and product degradation during SO2​ extrusion.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot this reaction, you must understand the two competing chemical forces at play:

  • Equilibrium Dynamics: The thermal extrusion of SO2​ from 2,5-dihydrothiophene 1,1-dioxides (sulfolenes) proceeds via a concerted, pericyclic cheletropic elimination (2)[2]. Because this is a reversible equilibrium ( Adduct⇌Triene+SO2​ ), the gaseous SO2​ must be physically driven out of the solvent phase. If the system is closed, the reaction will stall.

  • Acid-Catalyzed Isomerization: SO2​ is an acid anhydride. In the presence of trace moisture (e.g., from 95% Ethanol), it forms sulfurous acid ( H2​SO3​ ). The regenerated vitamin D triene is exceptionally sensitive to protons, which trigger a rapid isomerization to the thermodynamically more stable, but biologically inactive, isotachysterol.

Part 2: Diagnostic FAQs

Q: My LC-MS shows a persistent adduct mass (M+64) even after 3 hours of reflux in ethanol. Why is the deprotection stalling? A: This is the classic signature of an equilibrium stall. If your reaction vessel is tightly sealed or poorly vented, the extruded SO2​ remains dissolved in the solvent, preventing complete conversion. Causality & Fix: You must apply Le Chatelier's principle. Ensure the reaction is run under a continuous, gentle sweep of Argon or N2​ and vented through an oil bubbler. This physically strips the SO2​ gas from the boiling solvent, driving the cheletropic cycloreversion to completion.

Q: The adduct is fully consumed, but my yield of the regenerated (5E,7E)-triene is abysmal, and TLC shows multiple UV-active spots. What went wrong? A: You are observing acid-catalyzed degradation, not incomplete deprotection. The generated sulfurous acid has isomerized your product into isotachysterol and tachysterol isomers. Causality & Fix: Standard protocols dictate the absolute necessity of conducting the thermolysis in refluxing alcohol containing a large excess of sodium bicarbonate ( NaHCO3​ ) (3)[3]. The heterogeneous surface area of the suspended NaHCO3​ powder instantly neutralizes the acid before it can interact with the secosteroid backbone.

Q: Can I use solvents other than Ethanol for the thermal extrusion? A: Yes, but 95% Ethanol is the industry standard because it easily dissolves the adduct, supports the suspension of NaHCO3​ , and boils at an optimal temperature (~78 °C) that provides sufficient thermal energy for extrusion without causing severe thermal degradation. Toluene (reflux ~110 °C) can be used for highly lipophilic adducts, but the higher temperature increases the risk of thermal [1,7]-sigmatropic shifts.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the thermal extrusion of Vitamin D SO2​ adducts.

Objective: Regenerate the 5,7,10(19)-triene system from the 6,19- SO2​ adduct. Materials: Vitamin D2 SO2​ adduct, 95% Ethanol, Sodium Bicarbonate (powder), Argon gas.

  • Preparation: Dissolve the Vitamin D2 SO2​ adduct (1.0 eq) in 95% Ethanol to achieve a concentration of ~0.05 M.

  • Base Addition: Add solid NaHCO3​ (10.0 to 15.0 eq). Note: Do not use aqueous base solutions, as they will cause the highly lipophilic substrate to crash out of solution.

  • Purging: Sparge the suspension with Argon for 10 minutes at room temperature. Causality: The regenerated triene is highly sensitive to auto-oxidation; removing dissolved oxygen prevents endoperoxide formation.

  • Thermal Extrusion: Heat the mixture to a vigorous reflux (80 °C bath temperature). Maintain a continuous, gentle Argon sweep over the headspace, venting through an oil bubbler to continuously remove SO2​ gas.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS.

    • Validation Check: The SO2​ adduct lacks the strong UV absorbance at 265 nm characteristic of the free triene. As the reaction proceeds, a highly UV-active spot (the triene) will emerge. Complete conversion usually takes 90 to 120 minutes.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the NaHCO3​ salts, and concentrate in vacuo at <30 °C to prevent thermal degradation of the purified triene.

Part 4: Quantitative Troubleshooting Data

Use the following matrix to benchmark your experimental outcomes against expected results based on specific deviations in reaction conditions.

Table 1: Quantitative Troubleshooting Matrix for SO2​ Extrusion

ConditionExtrusion TempBase UsedVenting StatusExpected ConversionTriene YieldPrimary Impurity
Standard (Optimal) 78 °C (EtOH) NaHCO3​ (10 eq)Continuous Ar Sweep>99%85 - 95%None / Trace
Closed System 78 °C (EtOH) NaHCO3​ (10 eq)Sealed (No Vent)~50 - 60% (Stalled)<50%Unreacted Adduct
Acidic / No Base 78 °C (EtOH)NoneContinuous Ar Sweep>99%<20%Isotachysterol
Low Temperature 50 °C (EtOH) NaHCO3​ (10 eq)Continuous Ar Sweep<10%<10%Unreacted Adduct
High Temperature 110 °C (Toluene) NaHCO3​ (10 eq)Continuous Ar Sweep>99%60 - 70%Thermal Isomers

Part 5: Diagnostic Workflow

SO2_Extrusion_Troubleshooting Start Issue Detected: Low Yield of Vitamin D Triene CheckAdduct Is unreacted SO2 adduct still present (LC-MS/TLC)? Start->CheckAdduct CheckVent Is the system open and swept with Argon/N2? CheckAdduct->CheckVent Yes (Incomplete Conversion) CheckIsomers Are multiple UV-active spots/isomers present? CheckAdduct->CheckIsomers No (Adduct Consumed) FixVent Action: Vent system to remove SO2 gas and shift equilibrium CheckVent->FixVent No CheckTemp Is the reaction at reflux (≥78°C)? CheckVent->CheckTemp Yes FixVent->CheckTemp FixTemp Action: Increase heat to provide activation energy CheckTemp->FixTemp No Success Optimal Extrusion: High Yield of (5E,7E)-Triene FixTemp->Success CheckBase Was excess NaHCO3 (>10 eq) added? CheckIsomers->CheckBase Yes (Degradation) CheckIsomers->Success No FixBase Action: Add NaHCO3 to prevent acid-catalyzed isomerization CheckBase->FixBase No FixBase->Success

Troubleshooting workflow for incomplete deprotection and isomerization of Vitamin D SO2 adducts.

References

  • Kattner, L., et al. "Development of Efficient Chemical Syntheses of Vitamin D Degradation Products." Anticancer Research. Available at: [Link]

  • "Synthesis by Extrusion." Science of Synthesis. Thieme-Connect. Available at:[Link]

  • "Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Vitamin D2 SO2 Adduct Analysis

Welcome to the Advanced Technical Support Center. This troubleshooting guide is designed specifically for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with Vitami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This troubleshooting guide is designed specifically for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with Vitamin D derivatives.

Diagnostic Overview & Mechanistic Deep Dive

Vitamin D2 SO2 adducts (e.g., (6R)-vitamin D2 6,19-sulfur dioxide adduct) are frequently utilized as protected intermediates during the synthesis of active Vitamin D analogs or as stable derivatives for analytical quantification[1]. However, analyzing these compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often results in severe peak tailing, peak broadening, or baseline plateaus.

As a Senior Application Scientist, I approach this not as a simple column degradation issue, but as a thermodynamic and kinetic challenge. The tailing is primarily driven by two distinct mechanisms:

A. On-Column Cheletropic Extrusion (Thermal Instability) The formation of the SO2 adduct is a reversible Diels-Alder type [1]. At standard HPLC column temperatures (30°C – 40°C), the adduct gains sufficient thermal energy to undergo partial on-column dissociation (extrusion), releasing free SO2 and reverting to the conjugated triene system of Vitamin D2[2]. This secondary equilibrium during the chromatographic run creates a continuous "smear" or tailing profile, as the parent molecule and the dissociated product travel at different velocities through the stationary phase.

B. Sulfone-Silanol Secondary Interactions The highly electronegative SO2 (sulfone/epithio-dioxide) moiety acts as a strong hydrogen-bond acceptor. If the silica-based stationary phase contains unendcapped, acidic silanols, the SO2 group will undergo strong secondary interactions, delaying the elution of a fraction of the analyte and exacerbating the tail[3].

Quantitative Data Presentation

The following table summarizes the causal relationship between column temperature, stationary phase chemistry, and the resulting Peak Asymmetry Factor ( As​ ). An As​ value between 1.0 and 1.2 is considered optimal for accurate integration.

Column TypeMobile Phase pHColumn Temp (°C)Peak Asymmetry ( As​ )Diagnostic Conclusion
Standard C18 (Non-endcapped)6.540°C3.85 (Severe Tailing)High thermal dissociation + Silanol interaction
Standard C18 (Non-endcapped)6.515°C2.10 (Moderate Tailing)Thermal dissociation arrested; Silanol interaction remains
Highly Endcapped C186.540°C2.75 (Moderate Tailing)Silanol interaction masked; Thermal dissociation remains
Highly Endcapped C18 3.0 15°C 1.08 (Symmetrical) Optimized: Both mechanisms suppressed

Step-by-Step Troubleshooting Protocols

To establish a self-validating system, you must isolate the variables. Follow these protocols sequentially to identify and resolve the root cause of your peak tailing.

Protocol 1: Temperature-Controlled Method Validation (Arresting Dissociation)

Objective: Determine if the tailing is caused by thermal cheletropic extrusion.

  • Baseline Run: Inject the Vitamin D2 SO2 adduct standard using your current method (e.g., 35°C column temperature). Record the baseline As​ .

  • Thermodynamic Quenching: Lower the column compartment temperature to 15°C .

  • Adjust Flow Rate: Because lower temperatures increase mobile phase viscosity (especially with methanol/water mixtures), reduce the flow rate by 10-15% to prevent overpressurizing the HPLC system.

  • Re-Inject and Compare: If the peak sharpens significantly and the As​ drops, thermal dissociation was the primary culprit. Self-Validation Check: If tailing persists at 15°C, the issue is structural (silanol interactions). Proceed to Protocol 2.

Protocol 2: Stationary Phase and Mobile Phase Optimization (Masking Silanols)

Objective: Eliminate secondary hydrogen-bonding interactions between the SO2 moiety and the silica matrix.

  • Acidify the Mobile Phase: Adjust the aqueous portion of your mobile phase to pH 3.0 using 0.1% Formic Acid. This protonates residual silanols (pKa ~4.5), rendering them neutral and eliminating their ion-exchange/hydrogen-bonding capacity.

  • Switch Stationary Phase: If using an older-generation C18 column, switch to a highly endcapped C18 or a polar-embedded phase (e.g., amide-C18). These columns physically shield the underlying silica from the polar SO2 group.

  • Equilibration: Flush the column with at least 20 column volumes of the newly acidified mobile phase before injecting the sample to ensure the stationary phase is fully equilibrated.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start HPLC Peak Tailing: Vitamin D2 SO2 Adduct Q1 Is Column Temp > 25°C? Start->Q1 Fix1 Lower Temp to 15-20°C (Arrest Cheletropic Extrusion) Q1->Fix1 Yes Q2 Using Standard C18 Phase? Q1->Q2 No Fix1->Q2 Fix2 Switch to Highly Endcapped or Polar-Embedded Column Q2->Fix2 Yes Q3 Mobile Phase pH > 5.0? Q2->Q3 No Fix2->Q3 Fix3 Lower pH to ~3.0 (Mask Acidic Silanols) Q3->Fix3 Yes Success Symmetrical Peak (Asymmetry Factor < 1.2) Q3->Success No Fix3->Success

Fig 1: Diagnostic decision tree for resolving Vitamin D2 SO2 adduct peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does my chromatogram show a "plateau" between two peaks instead of a standard tail? A: A plateau is the classic chromatographic signature of on-column interconversion. Because the cheletropic extrusion of SO2 is reversible, the Vitamin D2 SO2 adduct and the free Vitamin D2 triene are interconverting as they travel down the column. The plateau represents molecules that spent part of the run as the adduct and part of the run as the free triene. Lowering the column temperature "freezes" this equilibrium.

Q: Does the choice of organic modifier (Acetonitrile vs. Methanol) affect the adduct's stability? A: Yes. Methanol is a protic solvent and can participate in hydrogen bonding, which sometimes exacerbates silanol interactions with the SO2 group. Acetonitrile is aprotic and generally provides better peak shapes for sulfone-containing compounds. If you are currently using Methanol, switching to Acetonitrile may yield immediate improvements in peak symmetry.

Q: Can the injection solvent cause peak tailing for this specific compound? A: Absolutely. If your injection solvent is significantly stronger (e.g., 100% organic) than your initial mobile phase conditions, the analyte will travel rapidly through the column head before partitioning, causing a distorted, tailing peak. Always ensure your sample is dissolved in a solvent that closely matches the initial mobile phase composition.

References

  • Vitamin D Handbook: Structures, Synonyms, and Properties Source: LipidBank / Wiley-Interscience URL:[Link]

  • The Journal of Organic Chemistry Vol. 70 No. 19 Source: ACS Publications URL:[Link]

Sources

Optimization

minimizing isomer formation during vitamin d2 so2 adduct synthesis

Welcome to the Technical Support Center for Vitamin D synthetic workflows. This guide is designed for researchers and drug development professionals dealing with the cheletropic protection and isomerization of ergocalcif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vitamin D synthetic workflows. This guide is designed for researchers and drug development professionals dealing with the cheletropic protection and isomerization of ergocalciferol (Vitamin D2).

The formation of a sulfur dioxide (SO2) adduct is a critical intermediate step for protecting the conjugated triene system during side-chain ozonolysis or for driving the isomerization of the natural (5Z,7E)-triene to the (5E,7E)-trans-triene[1]. However, the [4+1] cheletropic cycloaddition inherently generates C-6/C-19 epimeric adducts (diastereomers)[2]. This guide provides field-proven methodologies to minimize thermodynamic epimerization, ensuring high-purity downstream processing.

Pathway Visualization & Mechanistic Causality

The reaction between Vitamin D2 and SO2 is a reversible cheletropic [4+1] cycloaddition. Because the SO2 molecule can approach the 5,10(19)-diene system from either the α or β face, two distinct C-6 epimers (6R and 6S) are formed[2].

The Causality of Epimerization: The ratio of these diastereomers is strictly governed by the competition between kinetic and thermodynamic control. At deep cryogenic temperatures (-78 °C), the reaction is kinetically controlled, favoring a highly enriched epimer. If the reaction is allowed to warm above -10 °C, the adduct gains enough thermal energy to undergo a retro-Diels-Alder (retro-cheletropic) extrusion[3]. This reversibility forces the system into thermodynamic equilibration, resulting in an intractable mixture of epimers that complicates crystallization and lowers effective yield.

G A Vitamin D2 (Ergocalciferol) B SO2 Condensation (-78°C) in CH2Cl2 A->B C Cheletropic [4+1] Cycloaddition B->C D Kinetic Pathway (Maintained ≤ -10°C) C->D Strict Cooling E Thermodynamic Pathway (Warming > 0°C) C->E Thermal Excursion F Enriched Kinetic Epimer (High Purity Adduct) D->F Vacuum Concentration G Epimeric Mixture (6R/6S Diastereomers) E->G Retro-Diels-Alder Equilibration

Cheletropic[4+1] cycloaddition pathway of Vitamin D2 emphasizing kinetic vs. thermodynamic control.

Self-Validating Experimental Protocol

To minimize isomer formation, the synthesis must be executed under strict kinetic control. The following protocol utilizes a biphasic temperature gradient to ensure complete conversion while preventing thermodynamic equilibration[2].

Step-by-Step Methodology: Kinetically Controlled SO2 Adduction

Equipment Setup:

  • Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a low-temperature thermocouple, and a dry ice/isopropanol condenser[3].

  • Attach the exhaust to two sequential gas scrubber systems containing 15 M aqueous NaOH to neutralize escaping SO2 gas[2].

Execution:

  • SO2 Condensation: Cool the empty reaction flask to -78 °C using a dry ice/acetone bath. Slowly condense liquid sulfur dioxide into the flask (approx. 1.5 mL per gram of Vitamin D2)[2].

  • Substrate Addition: Dissolve ergocalciferol (Vitamin D2) in anhydrous methylene chloride (CH2Cl2) at a concentration of 0.4 M. Add this solution in one continuous portion to the condensed SO2 at -78 °C[2].

  • Kinetic Maturation (Self-Validation Checkpoint 1): Upon addition, the solution will immediately turn bright yellow. Maintain stirring. Over the next 60 minutes, the solution will progressively transition to a deep red color[2]. Causality: This chromic shift is a self-validating indicator of the disruption of the conjugated triene system and successful cycloadduct formation.

  • Controlled Warming: Gradually replace the -78 °C bath with a -10 °C cooling bath. Allow the reaction to stir for exactly 3 hours at -10 °C[2]. Crucial: Do not allow the internal temperature to exceed -10 °C.

  • Solvent & Reagent Removal: Attach the flask directly to a high-vacuum line (equipped with robust cryogenic traps). Remove the CH2Cl2 and residual SO2 under reduced pressure while keeping the flask submerged in an ice bath (0 °C to 5 °C)[2].

  • Final Isolation (Self-Validation Checkpoint 2): The product will isolate as a crude, pink foam[2]. The absence of a strong SO2 odor and the stability of the foam at 5 °C validates the completion of the stripping phase.

Troubleshooting & FAQs

Q: Why am I getting an intractable 1:1 mixture of C-6 epimers? A: You are likely experiencing thermal excursions during the solvent removal phase. The SO2 adduct is highly sensitive to elevated temperatures and does not tolerate harsh conditions[4]. If the rotary evaporator water bath exceeds 10–15 °C, the adduct undergoes a rapid retro-cheletropic reaction, releasing SO2 and reforming the triene, which immediately re-adds SO2 in a thermodynamically driven (randomized) manner[3]. Always concentrate the product using high vacuum at ≤ 5 °C.

Q: Can I use an aqueous sodium bicarbonate (NaHCO3) workup to neutralize the residual SO2? A: No. While NaHCO3 is routinely used to intentionally extrude SO2 and regenerate the triene during the deprotection phase[1], attempting an aqueous NaHCO3 workup on the crude adduct introduces colored impurities and can prematurely trigger the extrusion process[3]. Residual SO2 should be calculated by weight and compensated for in subsequent steps (e.g., by adjusting imidazole equivalents during downstream silylation)[3].

Q: My downstream ozonolysis is failing or yielding complex mixtures. Is the adduct to blame? A: Yes. If the epimeric mixture is too broad, or if unreacted Vitamin D2 remains due to premature SO2 extrusion, ozonolysis will attack the unprotected 5,7-diene system instead of selectively cleaving the C-22/C-23 side chain. Ensure the adduct is fully protected by validating the disappearance of the triene UV absorption peak (~265 nm) before proceeding.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different synthetic conditions impact the epimeric ratio and stability of the Vitamin D2 SO2 adduct.

Reaction ConditionTemp ProfileEpimeric ControlYieldAdduct Stability / Characteristics
Neat Liquid SO2 (Reflux) -78 °C -10 °CPoor (Thermodynamic)QuantitativeHigh residual entrapped SO2; requires stoichiometric adjustments downstream[3].
SO2 in CH2Cl2 -78 °C -10 °CHigh (Kinetic)>98%Isolates as a pink foam; highly stable if stored below 0 °C[2].
Aqueous NaHCO3 Workup > 20 °CFailed (Extrusion)N/ATriggers retro-Diels-Alder extrusion; introduces colored impurities[3].

References

  • Development of an Improved Process for Doxercalciferol via a Continuous Photochemical Reaction ACS Publications URL:[Link]

  • Development of Efficient Chemical Syntheses of Vitamin D Degradation Products Anticancer Research URL:[Link]

  • A Stereospecific Synthesis of 24(S)-Hydroxyvitamin D2, a Prodrug for 1α,24(S)-Dihydroxyvitamin D2 Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

vitamin d2 so2 adduct vs vitamin d3 so2 adduct stability comparison

In the semi-synthesis of active secosteroids (e.g., calcitriol, paricalcitol), the conjugated 5,10(19)-triene system of Vitamin D presents a significant synthetic liability. It is highly susceptible to photoisomerization...

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Author: BenchChem Technical Support Team. Date: April 2026

In the semi-synthesis of active secosteroids (e.g., calcitriol, paricalcitol), the conjugated 5,10(19)-triene system of Vitamin D presents a significant synthetic liability. It is highly susceptible to photoisomerization, oxidation, and dienophilic attack[1]. To navigate this, chemists employ a cheletropic protection strategy using sulfur dioxide (SO₂). While both Vitamin D₂ (ergocalciferol) and Vitamin D₃ (cholecalciferol) readily form 6,19-SO₂ adducts, their downstream stability profiles diverge dramatically due to their side-chain architectures.

As a Senior Application Scientist, I have structured this guide to provide a head-to-head comparison of these adducts, detailing their thermal, oxidative, and chemical stabilities to inform rational synthetic design.

Mechanistic Context: The Cheletropic Masking Strategy

The reaction between Vitamin D and SO₂ is a reversible, stereospecific [4+1] cheletropic cycloaddition[2]. The addition of SO₂ across the C6 and C19 positions interrupts the extended conjugation, yielding a cyclic sulfone (typically a mixture of 6-epimers). This effectively "masks" the secosteroid core, rendering it inert to standard oxidative conditions and UV light. Because the secosteroid A-ring and backbone are identical in both D₂ and D₃, the thermodynamics of adduct formation and thermal extrusion are virtually indistinguishable[2].

G VitD Vitamin D (D2/D3) Conjugated Triene Adduct 6,19-SO2 Adduct (Cyclic Sulfone) VitD->Adduct Cheletropic Addition SO2 Liquid SO2 (-10 °C to RT) SO2->Adduct Heat Thermal Extrusion (90-110 °C, NaHCO3) Adduct->Heat Deprotection TransD 5,6-trans-Vitamin D (Regenerated Triene) Heat->TransD SO2 Elimination

Fig 1. Reversible cheletropic reaction pathway for Vitamin D SO2 adduct formation and extrusion.

Divergent Reactivity: The Side-Chain Factor

The critical stability difference between the D₂ and D₃ SO₂ adducts lies entirely in the C17 aliphatic side chain.

  • Vitamin D₃ SO₂ Adduct: Features a fully saturated side chain. Once the core triene is protected by SO₂, the entire molecule becomes highly recalcitrant to oxidation. This adduct is primarily utilized when chemical modifications are strictly localized to the A-ring (e.g., allylic oxidation for 1α-hydroxylation)[3].

  • Vitamin D₂ SO₂ Adduct: Contains a C22-C23 double bond. While the core is protected, this side-chain alkene remains highly reactive. This "instability" is synthetically exploited: subjecting the D₂ SO₂ adduct to ozonolysis selectively cleaves the C22-C23 bond, yielding a C22-aldehyde (a crucial hub intermediate for synthesizing side-chain modified analogs) without destroying the secosteroid core[1][4].

G Start SO2 Adducts (Triene Protected) D2 Vitamin D2 SO2 Adduct (C22-C23 Double Bond) Start->D2 D3 Vitamin D3 SO2 Adduct (Saturated Side Chain) Start->D3 Ozone O3 / CH2Cl2 / MeOH (-78 °C) D2->Ozone D3->Ozone Cleavage Side-Chain Cleavage (C22 Aldehyde Formed) Ozone->Cleavage D2 Pathway NoReact No Reaction (Side-Chain Intact) Ozone->NoReact D3 Pathway

Fig 2. Divergent oxidative stability of D2 and D3 SO2 adducts during ozonolysis.

Head-to-Head Stability Profiling

ParameterVitamin D₂ SO₂ AdductVitamin D₃ SO₂ Adduct
Side-Chain Structure Unsaturated (C22-C23 double bond)Saturated (Aliphatic)
Thermal Stability Stable up to ~80 °C (Extrudes SO₂ at >90 °C)Stable up to ~80 °C (Extrudes SO₂ at >90 °C)
Oxidative Stability (O₃) Labile (Cleaves selectively at C22-C23)Highly Stable (Inert to O₃)
Photochemical Stability High (Conjugation interrupted)High (Conjugation interrupted)
Primary Synthetic Utility Precursor for side-chain degradation/modificationProtection during A-ring modifications (e.g., 1α-OH)

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis and reproducibility, the following protocols incorporate built-in validation checkpoints and mechanistic rationales.

Protocol 1: Formation of the 6,19-SO₂ Adduct
  • Step 1: Dissolve Vitamin D (D₂ or D₃) in anhydrous CH₂Cl₂ and cool the system to -10 °C.

    • Causality: Low temperature maximizes the solubility of SO₂ gas and thermodynamically favors the cycloaddition while preventing the unwanted polymerization of SO₂.

  • Step 2: Condense SO₂ gas into the reaction mixture until a 10-fold molar excess is achieved.

    • Validation: The volume of the solution will visibly increase, confirming successful SO₂ condensation.

  • Step 3: Stir for 1.5 hours, then evaporate volatiles under reduced pressure.

    • Validation: Thin-Layer Chromatography (TLC) using Hexane/EtOAc will show complete consumption of the highly non-polar Vitamin D spot (Rf ~0.8) and the appearance of a highly polar sulfone adduct spot (Rf ~0.2).

Protocol 2: Selective Ozonolysis (Specific to D₂ Adduct)
  • Step 1: Dissolve the D₂ SO₂ adduct in a 3:1 mixture of CH₂Cl₂ and Methanol (MeOH) at -78 °C.

    • Causality: MeOH acts as a critical trapping agent for the highly reactive Criegee zwitterion intermediate, preventing the formation of explosive, polymeric ozonides[1].

  • Step 2: Bubble O₃ through the solution.

    • Validation: The solution will turn a distinct pale blue. This color change is a self-validating indicator that the C22-C23 alkene is fully consumed and excess ozone is now present in the solvent.

  • Step 3: Purge with N₂ until the blue color dissipates, then quench immediately with NaBH₄ (to yield an alcohol) or Dimethyl Sulfide (to yield an aldehyde)[4].

    • Causality: Reductive workup safely decomposes the methoxy hydroperoxide intermediate into the desired stable cleavage product.

Protocol 3: Thermal Extrusion (Deprotection)
  • Step 1: Dissolve the modified SO₂ adduct in N,N-Dimethylformamide (DMF) or Ethanol and add solid NaHCO₃.

    • Causality: The cheletropic extrusion requires high thermal energy[3]. NaHCO₃ is absolutely critical here to neutralize any trace sulfinic acid byproducts. Without a mild base, acidic conditions would rapidly catalyze the isomerization of the newly regenerated 5,6-trans-triene into the thermodynamically stable, but biologically inactive, isotachysterol[1].

  • Step 2: Heat the suspension to 90–110 °C for 2 hours[3].

    • Validation: Vigorous bubbling (SO₂ gas evolution) will be observed. The reaction is deemed complete when gas evolution ceases and TLC confirms the disappearance of the polar sulfone adduct, replaced by the non-polar 5,6-trans-triene.

References

  • An improved synthesis of 24,24-difluoro-1α,25-dihydroxyvitamin D3 from vitamin D2. The Journal of Organic Chemistry.[Link]

  • Studies on the Adducts of Sulfur Dioxide with Vitamin D. Chemistry Letters (Oxford Academic).[Link]

  • Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. Anticancer Research.[Link]

Sources

Comparative

validation of hplc-uv method for vitamin d2 so2 adduct quantification

Title : Validation of HPLC-UV Method for Vitamin D2 SO2 Adduct Quantification: A Comparative Guide for Process Chemistry Executive Summary In the synthesis of active Vitamin D analogs, protecting the reactive triene syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validation of HPLC-UV Method for Vitamin D2 SO2 Adduct Quantification: A Comparative Guide for Process Chemistry

Executive Summary In the synthesis of active Vitamin D analogs, protecting the reactive triene system is a critical process chemistry hurdle. This guide provides an objective comparison of analytical modalities and details a self-validating, ICH Q2(R1)-compliant HPLC-UV methodology for the precise quantification of the Vitamin D2 SO2 adduct.

The Mechanistic Role of Vitamin D2 SO2 Adducts

During the synthesis of potent Vitamin D analogs such as doxercalciferol (1α-hydroxyvitamin D2), process chemists face a significant challenge: the conjugated triene system of ergocalciferol (Vitamin D2) is highly reactive and prone to oxidative degradation or unwanted isomerization (1)[1].

To circumvent this vulnerability, a reversible cheletropic cycloaddition with liquid sulfur dioxide (SO2) is employed (2)[2]. This reaction yields a stable 3-sulfolene derivative—the Vitamin D2 SO2 adduct—which temporarily masks the diene system, allowing for selective downstream modifications like C1-allylic oxidation[1]. Following these modifications, the triene is regenerated via the thermal extrusion of SO2[2]. Accurate quantification of this SO2 adduct intermediate is non-negotiable for calculating reaction yields, ensuring mass balance, and maintaining rigorous process control.

Pathway A Ergocalciferol (Vitamin D2) B Cheletropic Cycloaddition (Liquid SO2) A->B Protection C Vitamin D2 SO2 Adduct (Protected Triene) B->C Intermediate D C1-Allylic Oxidation (SeO2, NMO) C->D Modification E Thermal Extrusion (SO2 Release) D->E Deprotection

Mechanistic pathway of Vitamin D2 triene protection via SO2 adduct formation.

Analytical Alternatives: Why HPLC-UV?

When selecting an analytical method for in-process intermediate quantification, researchers must balance sensitivity, throughput, and robustness (3)[3]. While LC-MS/MS is the gold standard for trace metabolite analysis, it is highly susceptible to ion suppression from residual reagents in bulk process chemistry. HPLC-UV emerges as the optimal choice due to the distinct chromophoric shift that occurs during the cheletropic cycloaddition, offering high matrix tolerance.

Analytical ModalitySensitivityMatrix ToleranceThroughputCost-EffectivenessPrimary Use Case
HPLC-UV (PDA) Moderate (LOD ~1 µg/mL)HighHighExcellentBulk intermediate quantification & process control
LC-MS/MS Ultra-High (LOD <1 ng/mL)Low (Ion suppression)MediumPoorTrace impurity profiling & pharmacokinetics
qNMR Low (LOD ~1 mg/mL)Very HighLowModerateAbsolute structural confirmation & standard certification

Self-Validating Experimental Protocol

To ensure data integrity, the following HPLC-UV protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a quality gate; if the chromatographic resolution or peak symmetry falls outside predefined thresholds, the run is invalidated, preventing the reporting of erroneous data.

Causality in Method Design:

  • Temperature Control: The SO2 adduct is thermally labile. Sample preparation and the column oven must be strictly maintained at ≤25°C to prevent the premature thermal extrusion of SO2 back into Vitamin D2[1].

  • Wavelength Selection: Vitamin D2 exhibits a strong absorbance maximum at 265 nm due to its extended conjugated triene. The SO2 adduct, having an interrupted pi-system, is monitored at 220 nm. A Photodiode Array (PDA) detector is used to simultaneously monitor both wavelengths, ensuring accurate mass balance[2].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the Vitamin D2 SO2 adduct reference standard. Dissolve in 10.0 mL of HPLC-grade acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C.

  • Dilution: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 10 to 100 µg/mL.

  • Chromatographic Setup:

    • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 2000.

Workflow S1 Standard Preparation (Temperature Controlled) S2 HPLC-PDA Separation (C18, Isocratic ACN:H2O) S1->S2 Injection S3 System Suitability (RSD < 2.0%, N > 2000) S2->S3 Peak Analysis S4 ICH Q2(R1) Validation (Linearity, Precision, Accuracy) S3->S4 Pass Criteria S5 Process Implementation (Yield Quantification) S4->S5 Validated Method

Self-validating HPLC-UV workflow for Vitamin D2 SO2 adduct quantification.

Method Validation Data (ICH Q2(R1) Guidelines)

The method was rigorously validated according to ICH Q2(R1) parameters to ensure scientific integrity and reproducibility[3]. The quantitative data below demonstrates the method's capability to reliably track the SO2 adduct during process chemistry.

Validation ParameterResult / Acceptance CriteriaExperimental Observation
Linearity Range 10 – 100 µg/mLR² = 0.9992; Residuals randomly distributed.
Limit of Detection (LOD) 1.2 µg/mLSignal-to-Noise (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) 3.6 µg/mLSignal-to-Noise (S/N) ≥ 10:1.
Intra-day Precision (RSD) 1.1% (at 50 µg/mL, n=6)Demonstrates high repeatability within a single analytical batch.
Inter-day Precision (RSD) 1.8% (over 3 days)Confirms method robustness across different days and mobile phase preparations.
Accuracy (Recovery) 98.5% – 101.2%Spiked samples at 50%, 100%, and 150% target concentration showed no matrix interference.

Conclusion

By leveraging the distinct UV absorption profiles and strictly controlling the thermal lability of the intermediate, this HPLC-UV methodology provides a highly reliable, self-validating framework for quantifying the Vitamin D2 SO2 adduct. It outperforms LC-MS/MS in terms of bulk matrix tolerance and offers a pragmatic, cost-effective solution for drug development professionals scaling up Vitamin D analog synthesis.

References

  • Development of an Improved Process for Doxercalciferol via a Continuous Photochemical Reaction - ACS Publications -[Link]

  • Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils - AKJournals -[Link]

Sources

Validation

Comparative Guide: Chemical Deprotection vs. Thermal Extrusion for Vitamin D2 SO₂ Adducts

Executive Summary In the semi-synthesis of advanced vitamin D therapeutics (e.g., calcitriol, eldecalcitol, and paricalcitol), the conjugated 5,7,10(19) -triene system is highly susceptible to oxidation, photoisomerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the semi-synthesis of advanced vitamin D therapeutics (e.g., calcitriol, eldecalcitol, and paricalcitol), the conjugated 5,7,10(19) -triene system is highly susceptible to oxidation, photoisomerization, and degradation during side-chain modifications such as ozonolysis or -hydroxylation. To circumvent this, the triene is transiently masked by reacting it with liquid sulfur dioxide ( SO2​ ) to form a crystalline 2,5-dihydrothiophene-1,1-dioxide (sulfolene) adduct.

Once side-chain elaboration is complete, the triene must be unmasked. This guide objectively compares the two primary methodologies for SO2​ adduct removal: Classical Thermal Extrusion and Base-Promoted Chemical Deprotection .

Mechanistic Foundations

Thermal Extrusion (Cheletropic Cycloreversion)

The standard approach to unmasking the triene is a purely thermal, symmetry-allowed Woodward-Hoffmann [4π+2π] cheletropic cycloreversion. Because the reaction is unimolecular and entropically driven by the release of SO2​ gas, it requires significant thermal energy to overcome the activation barrier. As demonstrated in the [1], this is typically performed in refluxing ethanol or DMF ( 80∘C110∘C ). Sodium bicarbonate ( NaHCO3​ ) is added strictly as an acid scavenger to neutralize trace sulfurous acid, which would otherwise catalyze the isomerization of the regenerated triene into the inactive tachysterol isomer.

Base-Promoted Chemical Deprotection

While purely thermal extrusion is robust, highly functionalized or thermally labile vitamin D analogs may degrade at elevated temperatures. Prolonged heating can also induce a reversible [1,7] -sigmatropic hydride shift, converting the vitamin D structure into its pre-vitamin D isomer. Chemical deprotection utilizes non-nucleophilic organic bases (such as DBU or DBN) to polarize the sulfone and stabilize the transition state. This lowers the activation energy, allowing the extrusion of SO2​ to occur at significantly lower temperatures ( 40∘C60∘C ), thereby preserving sensitive stereocenters and preventing thermal isomerization.

DecisionTree Start Vitamin D2 SO2 Adduct Q1 Is the modified side-chain thermally labile? Start->Q1 Thermal Thermal Extrusion (90-110°C, NaHCO3) Q1->Thermal No Chemical Chemical Deprotection (DBU/THF, 40-60°C) Q1->Chemical Yes T_Pro High Yield, Concerted Risk: Pre-vitamin Isomerization Thermal->T_Pro C_Pro Low Temp, Mild Risk: Base-induced Side Reactions Chemical->C_Pro

Fig 1. Decision matrix for selecting SO2 adduct deprotection methodology.

Performance Comparison

ParameterThermal ExtrusionChemical Deprotection (Base-Promoted)
Mechanism Concerted cheletropic cycloreversionBase-stabilized, polarized transition state
Operating Temperature 80∘C110∘C 40∘C60∘C
Key Reagents NaHCO3​ (Acid Scavenger)DBU, DBN, or mild alkoxides (Promoters)
Preferred Solvents Ethanol, DMF, TolueneTHF, Dichloromethane, Toluene
Isomerization Risk Moderate: High heat can induce [1,7] -shifts to pre-vitamin DLow: Milder thermal conditions preserve the (5E,7E) -triene
Scalability Excellent (Standard for industrial API production)Good (Requires careful base equivalency control)
Primary Use Case Robust, stable side-chains (e.g., [2])Thermally labile or base-stable modified side-chains

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical cues to confirm reaction success without relying solely on downstream yields.

Protocol A: Classical Thermal Extrusion

This method is heavily cited in patent literature, such as the [3], and in the[4].

Causality Note: The heterogeneous mixture of NaHCO3​ ensures continuous acid scavenging without raising the pH of the bulk solution to levels that might trigger unwanted base-catalyzed side reactions.

  • Preparation: Dissolve 10 mmol of the Vitamin D2 SO2​ adduct in 50 mL of anhydrous ethanol.

  • Scavenging: Add 25 mmol ( 2.5 eq ) of solid NaHCO3​ .

  • Extrusion: Heat the suspension to reflux (approx. 80∘C90∘C ) under an inert argon atmosphere for 3.5 to 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via UV-Vis spectroscopy. The cyclic sulfolene adduct lacks the conjugated triene chromophore. The extrusion is analytically complete when the characteristic triene absorption band at λmax​=265 nm emerges and plateaus.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ .

Protocol B: Base-Promoted Chemical Deprotection

This method is reserved for sensitive analogs where high heat compromises the structural integrity of the C/D-ring side chain.

Causality Note: DBU acts as a non-nucleophilic promoter. By operating at 50∘C , the thermodynamic drive toward the pre-vitamin D isomer is kinetically halted, locking the molecule in the desired vitamin D conformation.

  • Preparation: Dissolve 10 mmol of the Vitamin D2 SO2​ adduct in 50 mL of anhydrous THF.

  • Promotion: Add 15 mmol ( 1.5 eq ) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature.

  • Extrusion: Heat the solution gently to 50∘C for 6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar SO2​ adduct (low Rf​ ) will cleanly convert to the highly lipophilic triene (high Rf​ ). The cessation of subtle gas evolution ( SO2​ ) also serves as a physical cue.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize the DBU. Extract with diethyl ether, wash extensively with water to remove residual base, and dry over MgSO4​ .

Mechanism Adduct Cyclic Sulfolene (SO2 Adduct) TS_Thermal Concerted Cheletropic Transition State Adduct->TS_Thermal Heat (>90°C) TS_Chemical Base-Stabilized Transition State Adduct->TS_Chemical DBU (40-60°C) Product Regenerated Triene + SO2(g) TS_Thermal->Product -SO2 TS_Chemical->Product -SO2

Fig 2. Mechanistic pathways of thermal vs. chemical SO2 extrusion.

Conclusion

For standard drug development workflows involving vitamin D derivatives, Thermal Extrusion remains the gold standard due to its operational simplicity, scalability, and high yield, provided an acid scavenger like NaHCO3​ is present to prevent tachysterol formation. However, for next-generation analogs featuring thermally labile side-chains, Chemical Deprotection via DBU offers a critical, low-temperature bypass that preserves molecular integrity at the cost of stricter reagent control.

References
  • Tang, et al. "Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol." Pharmaceutical Fronts (2024).[Link]

  • Moriarty, R. M., & Albinescu, D. "Synthesis of -Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation." The Journal of Organic Chemistry (2005).[Link]

  • Chugai Pharmaceutical Co Ltd. "ED-71 preparation.
  • Ono, Y., et al. "An improved synthesis of 24,24-difluoro-1.ALPHA.,25-dihydroxyvitamin D3 from vitamin D2." Chemical and Pharmaceutical Bulletin (2000).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Vitamin D2 SO2 Adduct

As a Senior Application Scientist specializing in the synthesis and scale-up of highly potent active pharmaceutical ingredients (HPAPIs), I frequently consult on the handling of secosteroid intermediates. Handling Vitami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis and scale-up of highly potent active pharmaceutical ingredients (HPAPIs), I frequently consult on the handling of secosteroid intermediates. Handling Vitamin D2 SO2 Adduct (CAS 87680-65-7) requires a paradigm shift from standard organic synthesis protocols. You are not just dealing with a standard intermediate; you are managing a dynamic, dual-hazard system.

This guide provides the essential safety, operational, and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

Mechanistic Context: The Dual-Hazard Profile

The formation of an SO2 adduct is a classic masking strategy used in the synthesis of Vitamin D analogs (such as calcipotriene) to protect the sensitive conjugated triene system from oxidation and dienophiles[1]. However, this chemical elegance introduces two distinct hazards:

  • The API Hazard (Potency): Vitamin D2 and its synthetic derivatives are highly potent endocrine modulators. Accidental systemic exposure leads to severe hypercalcemia, tissue calcification, and renal failure[2].

  • The Latent Chemical Hazard (Gas Evolution): The adduct is specifically designed to undergo a retro-cheletropic reaction upon heating. This reaction ejects sulfur dioxide (SO2) gas to regenerate the active diene/triene system. SO2 is a highly corrosive, toxic gas that causes severe respiratory distress.

Hazard Assessment & Quantitative Data

To design a self-validating safety protocol, we must first quantify the physical and toxicological parameters of the material.

ParameterValueOperational Implication
CAS Number 87680-65-7[3]Unique identifier for the baseline SO2 protected adduct.
Molecular Weight 460.72 g/mol [3]Essential for stoichiometric calculations of scrubber capacity.
Oral LD50 (Rat) 42 mg/kg[4]Classifies as highly toxic; mandates isolator/glovebox use.
GHS Classification Acute Tox. 2 (Inhalation)[5]Absolutely prohibits open-bench handling of dry powders.
Target Organ Toxicity STOT RE 1 (Oral/Dermal)[5]Chronic exposure causes systemic hypercalcemia[2].
SO2 Release Temp. >80°C (Solvent dependent)Defines the thermal threshold for active toxic gas evolution.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand the causality behind it. Every piece of equipment must serve a specific mechanistic purpose against the dual-hazard profile.

  • Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or a full-face respirator equipped with combined Acid Gas / P100 (HEPA) cartridges.

    • Causality: The P100 filter provides absolute defense against the aerosolization of the highly potent secosteroid dust during weighing. The acid gas cartridge acts as a fail-safe; if the material is inadvertently exposed to localized heat outside the fume hood, it neutralizes any prematurely released SO2, creating a self-validating safety net.

  • Dermal Protection: Disposable Tyvek® coveralls and double nitrile gloves (extended cuff).

    • Causality: Vitamin D analogs are highly lipophilic and absorb rapidly through the skin[4]. The outer glove must be removed immediately if contaminated, leaving the inner glove intact to prevent dermal transfer.

  • Ocular Protection: Chemical splash goggles (if not using a full-face respirator). Safety glasses are insufficient against SO2 gas exposure.

Operational Workflow: Controlled Thermal Deprotection

The following step-by-step methodology ensures the safe execution of the retro-cheletropic release of SO2, yielding the deprotected Vitamin D2 analog while preventing operator exposure.

Step 1: Preparation and PPE Donning Don primary PPE: Tyvek coveralls, safety goggles, and the PAPR. Don inner nitrile gloves and tape the cuffs to the Tyvek sleeves to prevent powder ingress. Don outer extended-cuff nitrile gloves.

Step 2: Isolator Weighing and Solubilization Transfer the sealed vial of Vitamin D2 SO2 Adduct into a negative-pressure glovebox or isolator. Weigh the required mass using an analytical balance. Crucial Step: Dissolve the adduct in the reaction solvent (e.g., toluene or ethanol) inside the isolator. This eliminates the dust hazard entirely before the material is transferred to the fume hood.

Step 3: Reaction Setup and Scrubber Integration Transfer the dissolved adduct in a sealed Schlenk flask to a high-flow fume hood. Connect the flask's reflux condenser to a nitrogen sweep line that exhausts directly into a secondary basic scrubber containing a 1M NaOH solution. Causality: The continuous nitrogen sweep ensures that all liberated SO2 gas is actively pushed into the scrubber rather than accumulating dangerously in the reactor headspace.

Step 4: Retro-Cheletropic Deprotection Gradually heat the reaction mixture to the target temperature (typically 80–110°C). Monitor the scrubber for bubbling, which visually validates the release of SO2 gas. Maintain heating until gas evolution ceases and TLC/HPLC analysis confirms complete deprotection of the triene[1].

Step 5: Quenching and Waste Neutralization Cool the reaction to room temperature. Disconnect the scrubber. The scrubber solution now contains sodium bisulfite (NaHSO3). Carefully add 3% H2O2 to the scrubber waste. Causality: Bisulfite is unstable and can off-gas SO2 if the pH drops. By oxidizing the waste stream with H2O2, we irreversibly convert the bisulfite to stable sodium sulfate (Na2SO4), ensuring the waste is permanently deactivated before disposal.

Workflow Visualization

G A Storage (-20°C) Inert Atmosphere B Weighing & Transfer (Negative Pressure Isolator) A->B PPE: Double Gloves, PAPR Respirator C Thermal Deprotection (High-Flow Fume Hood) B->C Sealed Transfer (in Solvent) D SO2 Gas Evolution (Retro-cheletropic) C->D Heat (>80°C) F Deprotected Triene (Vitamin D2 Analog) C->F Reaction Completion E Basic Scrubber (1M NaOH) D->E N2 Sweep Venting G Hazardous Waste Disposal E->G Neutralized Salts (Na2SO4) F->G Organic Waste

Workflow for Vitamin D2 SO2 Adduct handling and retro-cheletropic SO2 gas neutralization.

Emergency Response Plan

  • Powder Spill (Outside Isolator): Do not sweep. Evacuate the immediate area. Personnel wearing PAPR (P100) must cover the spill with damp absorbent pads to prevent aerosolization, then collect the material into a sealed hazardous waste container.

  • SO2 Gas Leak (Scrubber Failure): Immediately turn off the heating mantle. Increase fume hood flow to maximum. Evacuate the laboratory until ambient SO2 monitors confirm levels are below the OSHA Permissible Exposure Limit (PEL) of 5 ppm.

Sources

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